Pomotrelvir
Description
Properties
CAS No. |
2713437-86-4 |
|---|---|
Molecular Formula |
C23H26ClN5O3 |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1 |
InChI Key |
BNMFQWUHWYJTRI-BQFCYCMXSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Canonical SMILES |
C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Pomotrelvir's Mechanism of Action on SARS-CoV-2 Mpro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomotrelvir (formerly PBI-0451) is a potent and selective antiviral agent targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. As an essential enzyme for viral replication, Mpro represents a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with SARS-CoV-2 Mpro. The document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and presents visual representations of the underlying biochemical processes and experimental workflows. Although this compound's clinical development was suspended following Phase 2 trials that did not meet their primary endpoint, the extensive preclinical data offers valuable insights for the ongoing development of Mpro inhibitors.[1]
Introduction to this compound and SARS-CoV-2 Mpro
The SARS-CoV-2 main protease is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins.[2][3] This process is essential for the assembly of the viral replication and transcription complex. Due to its highly conserved nature among coronaviruses and the absence of a close human homolog, Mpro is an attractive target for antiviral drug development, minimizing the potential for off-target effects.[2][4]
This compound was developed as a competitive inhibitor of SARS-CoV-2 Mpro.[5][6] This guide will explore the biochemical and structural basis of its inhibitory activity.
Mechanism of Action
This compound functions as a potent and competitive inhibitor of SARS-CoV-2 Mpro.[5][6] Its mechanism of action is characterized by the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[5] This covalent modification effectively inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.
Covalent Inhibition of Mpro
Structural studies have revealed that this compound's nitrile warhead forms a covalent adduct with the sulfur atom of the catalytic Cys145 residue of Mpro. This interaction is a hallmark of many potent Mpro inhibitors. The formation of this stable covalent bond prevents the enzyme from binding to and cleaving its natural substrates.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against SARS-CoV-2 Mpro has been quantified through various enzymatic and cell-based assays. The key parameters are summarized in the tables below.
Table 1: Enzymatic Inhibition of Mpro from Various Coronaviruses by this compound
| Mpro Source | Mean IC50 (nM, SD) |
| SARS-CoV-2 WT | 24 (5) |
| SARS-CoV-2 (P132H) | 34 (NA) |
| SARS-CoV | 61 (NA) |
| MERS-CoV | 115 (NA) |
| HCoV-229E | 379 (NA) |
| HCoV-OC43 | 197 (NA) |
| HCoV-HKU1 | 216 (NA) |
| HCoV-NL63 | 112 (NA) |
Data sourced from Tong et al., 2023.
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Assay System | Cell Line | Mean EC50 (nM) |
| SARS-CoV-2 WA-1 Infection (qRT-PCR) | iPS-AT2 | 36 |
| SARS-CoV-2 WA-1 Infection (Nluc) | iPS-AT2 | 23 |
| SARS-CoV-2-EGFP Replicon | A549-ACE2 | 23 |
| CoV-229E CPE Assay | MRC-5 | 180 |
| CoV-OC43 CPE Assay | HCT-8 | 380 |
Data sourced from Tong et al., 2023.
Table 3: Selectivity of this compound Against Human Proteases
| Protease | Fold Selectivity over SARS-CoV-2 Mpro Ki |
| Caspase-2 | >37,000 |
| Chymotrypsin C | >37,000 |
| Elastase | >37,000 |
| Thrombin | >37,000 |
| Cathepsin S | 165 |
| Cathepsin K | 107 |
| Cathepsin B | 470 |
| Cathepsin L | 2,740 |
Data sourced from Tong et al., 2023.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
SARS-CoV-2 Mpro Kinetic Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a microfluidic capillary electrophoresis-based assay.
Objective: To determine the inhibition constant (Ki) of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorescently labeled substrate peptide (e.g., FAM-TSAVLQSGFRK-NH2)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM TCEP, 50 mM NaCl, 0.01% Triton X-100, 10% glycerol)
-
Caliper LabChip 3000 Drug Discovery System or similar microfluidic electrophoresis platform
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, combine the SARS-CoV-2 Mpro enzyme and the fluorescently labeled substrate.
-
Add the different concentrations of this compound to the enzyme-substrate mixture. Include a no-inhibitor control.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
At specific time points, quench the reaction (e.g., by adding a denaturing solution).
-
Analyze the reaction products using the Caliper LabChip 3000 system. The system separates the cleaved fluorescent product from the uncleaved substrate based on their electrophoretic mobility.
-
Quantify the amount of product formed at each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the Morrison equation for competitive inhibition.[5]
Cell-Based SARS-CoV-2 Replicon Assay
A lentivirus-based SARS-CoV-2 replicon system expressing a reporter gene (e.g., luciferase or GFP) is used to assess the antiviral activity of this compound in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication.
Materials:
-
A549 cells stably expressing ACE2 (A549-ACE2)
-
Lentiviral particles carrying the SARS-CoV-2 replicon with a reporter gene
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Luciferase assay reagent (if using a luciferase reporter)
-
Flow cytometer or fluorescence microscope (if using a GFP reporter)
Procedure:
-
Seed A549-ACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.
-
Transduce the cells with the lentiviral particles carrying the SARS-CoV-2 replicon.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the percentage of GFP-positive cells using a flow cytometer or fluorescence microscopy.
-
Plot the reporter signal against the this compound concentration and determine the EC50 value using a non-linear regression analysis.
X-ray Crystallography of Mpro-Pomotrelvir Complex
The three-dimensional structure of the SARS-CoV-2 Mpro in complex with this compound was determined by X-ray crystallography.
Objective: To elucidate the binding mode of this compound in the active site of SARS-CoV-2 Mpro.
Protocol:
1. Protein Expression and Purification:
- The gene encoding SARS-CoV-2 Mpro is cloned into an expression vector (e.g., pET) with a purification tag (e.g., His-tag).[7][8][9]
- The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[10]
- Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.[8]
- Cells are harvested by centrifugation, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.[8]
2. Co-crystallization:
- The purified Mpro is concentrated and incubated with an excess of this compound to ensure complex formation.
- The Mpro-pomotrelvir complex is crystallized using vapor diffusion methods (sitting or hanging drop).
- Crystallization screens are performed to identify suitable conditions (precipitant, buffer pH, additives) for crystal growth.
3. X-ray Diffraction Data Collection and Structure Determination:
- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The diffraction data are processed (indexed, integrated, and scaled) using appropriate software.
- The structure is solved by molecular replacement using a known Mpro structure as a search model.
- The model is refined against the experimental data, and the this compound molecule is built into the electron density map.
Table 4: Crystallography Data Collection and Refinement Statistics for Mpro-Pomotrelvir Complex
| Parameter | Value |
| PDB ID | 8FGQ |
| Space group | C1 2 1 |
| Cell dimensions (Å) | a=89.5, b=86.3, c=105.8 |
| α, β, γ (°) | 90, 115.1, 90 |
| Resolution (Å) | 50.0 - 2.15 (2.19 - 2.15) |
| Rmerge | 0.106 (0.838) |
| I/σI | 13.9 (2.1) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 7.3 (7.4) |
| Refinement | |
| Resolution (Å) | 47.9 - 2.15 |
| No. reflections | 51194 |
| Rwork / Rfree | 0.198 / 0.236 |
| Atoms | |
| Protein | 4734 |
| Ligand | 34 |
| Water | 237 |
| **B-factors (Ų) ** | |
| Protein | 48.7 |
| Ligand | 41.6 |
| Water | 44.1 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.003 |
| Bond angles (°) | 0.61 |
Values in parentheses are for the highest-resolution shell. Data sourced from Tong et al., 2023.
Visualizing the Mechanism and Workflows
This compound's Mechanism of Action on Mpro
Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.
Experimental Workflow for Mpro Kinetic Assay
Caption: Workflow for determining Mpro inhibition kinetics.
Workflow for Cell-Based Replicon Assay
Caption: Workflow for assessing antiviral activity in a replicon assay.
Resistance and Cross-Resistance
Studies have shown that certain mutations in the Mpro gene that confer resistance to nirmatrelvir also result in cross-resistance to this compound.[5][6] This is consistent with the finding that both inhibitors compete for the same binding site in the Mpro active site.[5][6] Key resistance mutations include those at positions L50, E166, and L167.[11]
Combination Studies
In vitro studies have demonstrated that this compound acts additively when combined with other antiviral agents that have different mechanisms of action, such as the nucleoside analogs remdesivir and molnupiravir.[5][6] This suggests the potential for combination therapies to enhance antiviral efficacy and mitigate the emergence of resistance.
Conclusion
This compound is a well-characterized, potent, and selective competitive inhibitor of the SARS-CoV-2 main protease. Its mechanism of action involves the formation of a covalent adduct with the catalytic cysteine Cys145, leading to the inactivation of the enzyme and inhibition of viral replication. While its clinical development has been halted, the detailed understanding of its interaction with Mpro, supported by extensive quantitative data and structural studies, provides a valuable foundation for the design and development of next-generation Mpro inhibitors for the treatment of COVID-19 and future coronavirus threats. The experimental protocols and workflows outlined in this guide serve as a comprehensive resource for researchers in the field of antiviral drug discovery.
References
- 1. SARS-CoV-2 viral dynamics in a placebo-controlled phase 2 study of patients infected with the SARS-CoV-2 Omicron variant and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 8. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical Structure and Synthesis of Pomotrelvir (PBI-0451)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomotrelvir (PBI-0451) is an investigational oral antiviral agent developed for the treatment of COVID-19. It functions as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This document provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound, based on information disclosed in patent literature. The synthesis involves a multi-step sequence, including the preparation of key building blocks and their subsequent coupling to assemble the final molecule. This guide is intended to serve as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a complex small molecule featuring several key structural motifs that contribute to its antiviral activity.
Table 1: Chemical Identity of this compound (PBI-0451)
| Identifier | Value |
| IUPAC Name | 7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
| Molecular Formula | C₂₃H₂₆ClN₅O₃ |
| CAS Number | 2713437-86-4 |
| Molecular Weight | 455.94 g/mol |
| Appearance | White to off-white solid |
The chemical structure of this compound is characterized by a central 7-chloro-1H-indole-2-carboxamide core. This is linked to a chiral amino acid derivative which incorporates a cyclopropyl group. A key feature for its mechanism of action is the terminal nitrile group, which acts as a warhead, and a 2-oxopiperidin-3-yl moiety.
Retrosynthetic Analysis
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of three key fragments followed by their sequential coupling.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates and Final Compound
The following sections detail the synthetic route to this compound, based on the procedures outlined in patent literature from Pardes Biosciences.
Synthesis of Fragment A: 7-chloro-1H-indole-2-carboxylic acid
The synthesis of the indole core typically starts from a commercially available substituted aniline. A common method is the Fischer indole synthesis.
Caption: Synthesis of Fragment A.
Experimental Protocol (General):
-
Reduction of 2-chloro-6-nitrotoluene: 2-chloro-6-nitrotoluene is reduced to 2-chloro-6-aminotoluene using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid.
-
Diazotization and Hydrazone formation: The resulting aniline is diazotized with sodium nitrite and hydrochloric acid, followed by reaction with a pyruvate derivative (e.g., ethyl pyruvate) to form the corresponding hydrazone.
-
Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions with heating to yield the indole ring system. Subsequent hydrolysis of the ester group provides the carboxylic acid, Fragment A.
Synthesis of Fragment B: (S)-2-amino-3-cyclopropylpropanoic acid derivative
This chiral amino acid can be prepared from a suitable starting material like L-aspartic acid or through asymmetric synthesis.
Caption: Synthesis of Fragment B.
Experimental Protocol (General):
-
Protection: The amino group of L-aspartic acid is protected, for example, with a Boc group.
-
Side Chain Modification: The side chain carboxylic acid is converted in a multi-step process to the cyclopropylmethyl group. This can involve reduction to an alcohol, activation (e.g., tosylation), and subsequent reaction with a cyclopropyl organometallic reagent or a cyclopropanation reaction.
-
Deprotection: The protecting group is removed to yield the desired amino acid derivative.
Synthesis of Fragment C: (S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethan-1-amine
This fragment contains a nitrile group and a chiral lactam.
Caption: Synthesis of Fragment C.
Experimental Protocol (General):
-
Lactam Formation and Protection: L-glutamic acid is cyclized to form pyroglutamic acid, and the nitrogen is protected.
-
Reduction: The carboxylic acid is reduced to the corresponding aldehyde.
-
Cyanation and Amination: The aldehyde undergoes a reaction such as the Strecker synthesis, where it is treated with a cyanide source and an ammonia source to introduce the nitrile and the amine group.
Assembly of this compound
The final steps involve the coupling of the three fragments.
Caption: Final assembly of this compound.
Experimental Protocol (General):
-
Reductive Amination: The amino group of Fragment B is reacted with the aldehyde precursor of Fragment C under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to form the secondary amine intermediate.
-
Amide Coupling: The resulting intermediate amine is then coupled with the carboxylic acid of Fragment A using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the final this compound molecule.
-
Purification: The final product is purified by techniques such as column chromatography and/or recrystallization.
Quantitative Data
The following table summarizes typical yields and purity for the key synthetic steps, as would be expected in a drug development setting. These are representative values and may vary depending on the specific conditions and scale of the reaction.
Table 2: Representative Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 3.1 | Fragment A | 60-70 | >98 |
| 3.2 | Fragment B | 50-60 | >98 |
| 3.3 | Fragment C | 45-55 | >97 |
| 3.4 | Reductive Amination | 70-80 | >95 |
| 3.4 | Amide Coupling | 65-75 | >99 |
| Overall | This compound | 10-15 | >99.5 |
Conclusion
The synthesis of this compound (PBI-0451) is a challenging but well-defined process that relies on the strategic assembly of key chemical building blocks. The synthetic route described herein, based on available patent information, provides a roadmap for obtaining this potent SARS-CoV-2 main protease inhibitor. The methodologies employed are standard in medicinal chemistry, but require careful control of stereochemistry and reaction conditions to achieve high purity and yield. This technical guide serves as a valuable resource for researchers engaged in the development of novel antiviral therapeutics.
An In-Depth Technical Guide on the In Vitro Antiviral Activity of Pomotrelvir Against Coronaviruses
Introduction
The global health crisis precipitated by the COVID-19 pandemic has underscored the critical need for effective antiviral therapeutics. A key target for antiviral drug development against coronaviruses is the main protease (Mpro or 3CLpro), an essential enzyme for viral replication.[1][2][3] Mpro is a cysteine protease responsible for processing viral polyproteins into functional proteins, a crucial step in the viral life cycle.[2][3] Its high degree of conservation across various human coronaviruses makes it an attractive target for broadly active inhibitors.[1][2][3]
This compound (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 Mpro.[1][4] Developed by Pardes Biosciences, it has undergone clinical evaluation for the treatment of COVID-19.[1][5] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of coronaviruses, detailing its mechanism of action, inhibitory potency, and selectivity. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound functions as a potent and selective competitive inhibitor of the coronavirus main protease (Mpro).[1][4] By binding to the active site of Mpro, this compound blocks the cleavage of viral polyproteins. This inhibition of polyprotein processing is critical as it prevents the formation of mature viral proteins necessary for the replication and assembly of new virions.[4][6] The result is a significant reduction in viral replication.[4] Preclinical studies have demonstrated that this compound is effective against a broad spectrum of coronaviruses, including multiple variants of SARS-CoV-2.[6]
Quantitative Data on Antiviral Activity
The in vitro efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations and selectivity indices.
Table 1: Enzymatic Inhibition of Coronavirus Mpro by this compound
| Coronavirus Mpro Source | Mean IC₅₀ (nM, SD) |
| SARS-CoV-2 WT | 24 (5)[1][5] |
| SARS-CoV-2 (P132H variant) | 34[5] |
| SARS-CoV | 114[1] |
| MERS-CoV | 379[1] |
| CoV-229E | 61[1] |
| CoV-OC43 | 118[1] |
| CoV-HKU1 | 100[1] |
| CoV-NL63 | 110[1] |
In addition to its IC₅₀, this compound demonstrated competitive inhibition of SARS-CoV-2 Mpro with a Ki of 2.7 nM .[1][4]
Table 2: Cell-Based Antiviral Activity of this compound
| Assay System | Cell Line | Virus | Endpoint Measurement | Mean EC₅₀ (nM) |
| SARS-CoV-2 Infection | iPS-AT2 | SARS-CoV-2 WA-1 | Plaque Assay | 32[3] |
| SARS-CoV-2 Infection | iPS-AT2 | SARS-CoV-2 WA-1 | qRT-PCR | 36[3] |
| SARS-CoV-2 NLuc | A549-hACE2 | SARS-CoV-2 NLuc | Luciferase Activity | 23[3] |
| SARS-CoV-2 Replicon | Huh7-hACE2 | SARS-CoV-2-EGFP | EGFP Expression | 27[3] |
| CPE Assay | MRC-5 | CoV-229E | Cytopathic Effect | 180[3][5] |
| CPE Assay | HCT-8 | CoV-OC43 | Cytopathic Effect | 380[3][5] |
Table 3: Activity of this compound Against SARS-CoV-2 Clinical Isolates
| SARS-CoV-2 Variant | Cell Line | Fold Change in EC₅₀ (vs. D614G B.1) | Fold Change in EC₉₀ (vs. D614G B.1) |
| Alpha, Delta, Epsilon, Mu, Omicron | A549-AT | 0.5 to 2.5[3] | 0.3 to 2.3[3] |
Table 4: Cytotoxicity and Selectivity of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| iPS-AT2 | >90[5] | >500[3][5] |
| A549-hACE2 | >20[1] | >56[3][5] |
| Huh7-hACE2 | >20[1] | >740[1] |
| MRC-5 | >90[1] | >500[1] |
| HCT-8 | >90[1] | >236[1] |
This compound also exhibits high selectivity against human host proteases. No inhibitory activity was observed at concentrations up to 100 µM for caspase-2, chymotrypsin C, elastase, and thrombin, resulting in a selectivity of over 37,000-fold compared to its affinity for SARS-CoV-2 Mpro.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols used to assess the in vitro activity of this compound.
Mpro Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound against purified coronavirus Mpro.
-
Protocol:
-
The assay is conducted using purified recombinant Mpro enzyme from various coronaviruses.[7]
-
A fluorescently labeled peptide substrate (e.g., FAM-TSAVLQSGFRK-NH2) is used, which mimics the natural cleavage site of the viral polyprotein.[7]
-
The reaction is initiated by mixing the Mpro enzyme, the peptide substrate, and varying concentrations of this compound in an appropriate buffer.
-
The cleavage of the substrate by Mpro is monitored over time. This is typically measured using microfluidic electrophoresis (e.g., Caliper's LabChip 3000), which separates the cleaved from the uncleaved substrate.[7]
-
The rate of substrate conversion is plotted against the inhibitor concentration to calculate the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is repeated with multiple substrate concentrations, and the data are globally fitted to the Morrison equation.[7]
-
Cell-Based SARS-CoV-2 Infection Assays
-
Objective: To measure the antiviral activity of this compound in a cellular context of active viral infection.
-
Protocols:
-
Plaque Reduction Assay (iPS-AT2 cells):
-
Pluripotent induced stem cell-derived human lung alveolar type 2 (iPS-AT2) cells are seeded in multi-well plates.[3][5]
-
Cells are infected with a known titer of SARS-CoV-2 (e.g., WA-1 strain).[3][5]
-
After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound.
-
Plates are incubated for a period sufficient for plaque formation.
-
Plaques are visualized by staining with a crystal violet solution, and the number of plaques is counted. The EC₅₀ is the concentration that reduces the plaque number by 50%.
-
-
qRT-PCR Assay (iPS-AT2 cells):
-
The experimental setup is similar to the plaque reduction assay, but a liquid medium is used instead of a semi-solid overlay.[3][5]
-
After incubation, total RNA is extracted from the cells.
-
Viral RNA copy numbers are quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene. The EC₅₀ is the concentration that reduces viral RNA levels by 50%.[3]
-
-
Reporter Virus Assays (A549-hACE2 or Huh7-hACE2 cells):
-
Cell lines engineered to overexpress the ACE2 receptor (e.g., A549-hACE2, Huh7-hACE2) are used.[1]
-
Cells are infected with a recombinant SARS-CoV-2 that expresses a reporter gene, such as NanoLuciferase (NLuc) or enhanced green fluorescent protein (EGFP).[1][3]
-
The infected cells are treated with various concentrations of this compound.
-
After incubation, the reporter signal (luciferase activity or fluorescence) is measured, which correlates with the level of viral replication. The EC₅₀ is calculated based on the reduction in the reporter signal.[1][3]
-
-
Cytopathic Effect (CPE) Inhibition Assay
-
Objective: To assess the ability of this compound to protect cells from virus-induced death.
-
Protocol:
-
Susceptible cell lines (e.g., MRC-5 for CoV-229E, HCT-8 for CoV-OC43) are seeded in plates.[3][5]
-
Cells are infected with the respective coronavirus in the presence of serial dilutions of this compound.
-
Plates are incubated until significant cytopathic effect (CPE) is observed in the virus control wells (no drug).
-
Cell viability is quantified using a colorimetric or fluorometric assay (e.g., CellTiter-Glo).
-
The EC₅₀ is the concentration of this compound that protects 50% of the cells from virus-induced death.[3][5]
-
Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that is toxic to host cells.
-
Protocol:
-
Uninfected cells of the various lines used in the antiviral assays are seeded in plates.[5]
-
The cells are treated with the same serial dilutions of this compound as used in the antiviral assays.
-
Following an incubation period equivalent to that of the antiviral assays, cell viability is measured.
-
The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[5]
-
Conclusion
The comprehensive in vitro data strongly support this compound as a potent and selective inhibitor of a broad range of human coronaviruses. Its mechanism of action, targeting the highly conserved main protease, provides a strong rationale for its broad-spectrum activity. The low nanomolar potency in both enzymatic and cell-based assays, combined with a high selectivity index, highlights its potential as a promising therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other Mpro inhibitors in the ongoing effort to develop effective treatments for current and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardes Biosciences Initiates First-in-Human Trial for PBI-0451, an Oral Antiviral in Development to Treat and Prevent SARS-CoV-2 Infections - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
Pomotrelvir (PBI-0451): A Technical Overview of a Novel SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomotrelvir (PBI-0451) is an investigational, orally bioavailable antiviral agent designed to target the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. As a competitive inhibitor of Mpro, this compound was developed to block viral polyprotein processing, a critical step in the viral replication cycle. Despite demonstrating potent in vitro antiviral activity against a range of SARS-CoV-2 variants and a favorable safety profile in early clinical studies, the development of this compound was discontinued in April 2023. This decision followed a Phase 2 clinical trial that did not meet its primary endpoint of demonstrating a statistically significant reduction in viral load compared to placebo in a population of vaccinated, otherwise healthy adults with mild-to-moderate COVID-19.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound is a selective and competitive inhibitor of the SARS-CoV-2 main protease (Mpro).[4] Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby halting the viral life cycle.[4]
dot
Caption: Mechanism of action of this compound on the SARS-CoV-2 replication cycle.
Preclinical Development
In Vitro Efficacy
This compound demonstrated potent and broad-spectrum antiviral activity against various SARS-CoV-2 variants in a range of in vitro assays.
| Assay Type | Target | Cell Line | Value | Reference |
| Enzyme Inhibition | SARS-CoV-2 Mpro (Wild-Type) | - | IC50: 24 nM | [4] |
| SARS-CoV-2 Mpro (Wild-Type) | - | Ki: 2.7 nM | [4] | |
| Antiviral Activity | SARS-CoV-2 (Wild-Type) | iPS-AT2 | EC50: 23-36 nM | [4] |
| SARS-CoV-2 (Wild-Type) | A549-hACE2 | EC50: 23-36 nM | [4] | |
| SARS-CoV-2 (Wild-Type) | Huh7 | EC50: 23-36 nM | [4] | |
| SARS-CoV-2 (Omicron) | Various | Effective | [4] | |
| Other Human Coronaviruses (229E, OC43, etc.) | - | IC50: 61-379 nM | [4] |
SARS-CoV-2 Mpro Enzyme Inhibition Assay: The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The enzyme was incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell-Based Antiviral Assays: The antiviral activity of this compound in a cellular context was evaluated using various cell lines susceptible to SARS-CoV-2 infection, such as Vero E6, A549-hACE2, and iPS-AT2 cells. Cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and concurrently treated with serial dilutions of this compound. After a defined incubation period, viral replication was quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, or a plaque reduction assay to determine the reduction in infectious virus particles. EC50 values, representing the concentration of the compound that inhibits viral replication by 50%, were then determined.
dot
Caption: Workflow for the in vitro evaluation of this compound.
Preclinical Animal Models
While detailed preclinical animal model studies for this compound are not extensively published, the general approach for evaluating oral antiviral candidates for COVID-19 involves the use of animal models such as mice (often transgenic models expressing human ACE2), hamsters, and non-human primates. These studies typically assess the efficacy of the drug in reducing viral load in various tissues (e.g., lungs, nasal turbinates), mitigating clinical signs of disease, and improving survival. Safety and pharmacokinetic profiles are also evaluated in these models.
Clinical Development
This compound progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Clinical Trial (NCT05011812)
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound. While specific quantitative data from this study are not publicly available, the successful completion of this phase supported the progression of this compound to Phase 2 trials.
Phase 2 Clinical Trial (NCT05543707)
A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the antiviral activity, safety, and clinical efficacy of this compound in non-hospitalized, symptomatic, otherwise healthy, vaccinated adults with mild-to-moderate COVID-19.[1][2]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | 242 non-hospitalized, symptomatic, otherwise healthy, vaccinated adults (18-65 years) with mild-to-moderate COVID-19[2] |
| Treatment | This compound or placebo |
| Primary Endpoint | Proportion of participants with undetectable levels of infectious SARS-CoV-2 on Day 3 of treatment |
Participants were randomized to receive either this compound or a matching placebo. The treatment regimen and specific dosage are not detailed in the publicly available information. Nasal swabs were collected at baseline and on subsequent days to measure viral load. Safety and tolerability were monitored throughout the study.
dot
Caption: High-level workflow of the Phase 2 clinical trial for this compound.
The Phase 2 trial did not meet its primary endpoint.[1][2][3] There was no statistically significant difference in the proportion of participants with undetectable levels of infectious SARS-CoV-2 on day 3 between the this compound and placebo groups.[1]
| Outcome | This compound Group | Placebo Group | p-value | Reference |
| Primary Endpoint | ||||
| Undetectable Virus on Day 3 | 70% | 63% | Not Statistically Significant | [3] |
| Safety | ||||
| Treatment-Emergent Nausea | 3.1% | Not Reported | - | [3] |
| Serious Adverse Events | None Reported | None Reported | - | [1][3] |
| Discontinuations due to Adverse Events | None Reported | None Reported | - | [1][3] |
This compound was generally well-tolerated, with treatment-emergent nausea being the most common drug-related adverse event.[3] No serious adverse events or discontinuations due to adverse events were reported in the this compound arm.[1][3]
Pharmacokinetics
A study in healthy male adults characterized the pharmacokinetics, metabolism, and elimination of this compound. Following oral administration, this compound was rapidly absorbed and primarily eliminated through metabolism, with subsequent excretion in urine and feces. Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from the Phase 1 study are not publicly available.
Discontinuation of Development
In April 2023, Pardes Biosciences announced the discontinuation of the development of this compound.[2][3] The decision was based on the Phase 2 trial results, which did not demonstrate a significant antiviral effect over placebo in the studied population of vaccinated, otherwise healthy individuals with mild-to-moderate COVID-19.[1][2][3]
Conclusion
This compound is a potent in vitro inhibitor of the SARS-CoV-2 main protease with a favorable preclinical profile. However, its clinical development was halted due to a lack of significant efficacy in a Phase 2 trial. The data and methodologies presented in this technical guide provide a comprehensive overview of the scientific journey of this compound, offering valuable insights for the ongoing research and development of novel antiviral therapies for COVID-19 and future coronavirus threats. The experience with this compound underscores the challenges of demonstrating antiviral efficacy in a rapidly evolving landscape of host immunity and viral variants.
References
- 1. Pardes Biosciences Announces Top-line Results from Phase 2 [globenewswire.com]
- 2. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
Pomotrelvir's Selectivity for Viral vs. Human Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomotrelvir (formerly PBI-0451) is a nitrile-based, competitive, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). The Mpro is a viral cysteine protease essential for the replication of coronaviruses, as it processes viral polyproteins into functional non-structural proteins.[1][2] The absence of a human homolog to Mpro makes it a prime target for antiviral therapeutics with a potentially high therapeutic index.[3][4]
This technical guide provides an in-depth analysis of the selectivity of this compound for the SARS-CoV-2 Mpro over a panel of key human proteases. The data presented herein is critical for understanding the compound's specificity and potential for off-target effects. Detailed experimental methodologies are provided to allow for the replication and verification of the presented findings.
Core Findings: Protease Inhibition Profile
This compound demonstrates potent inhibition of SARS-CoV-2 Mpro and high selectivity against a range of human serine and cysteine proteases.[5]
Quantitative Analysis of Protease Inhibition
The inhibitory activity of this compound against viral and human proteases was quantified to determine its inhibition constant (Ki) and 50% inhibitory concentration (IC50). The results are summarized in the tables below.
Table 1: this compound Inhibition of Viral Main Proteases [5]
| Protease Target | Inhibition Constant (Ki) [nM] | IC50 [nM] (Mean ± SD) |
| SARS-CoV-2 Mpro (Wild-Type) | 2.7 | 24 ± 5 |
| SARS-CoV-2 Mpro (P132H Variant) | - | 34 ± 10 |
| SARS-CoV Mpro | - | 45 ± 17 |
| MERS-CoV Mpro | - | 379 ± 106 |
| CoV-229E Mpro | - | 141 ± 38 |
| CoV-OC43 Mpro | - | 158 ± 33 |
| CoV-HKU1 Mpro | - | 61 ± 29 |
| CoV-NL63 Mpro | - | 206 ± 84 |
Table 2: Selectivity of this compound Against Human Proteases [5]
| Human Protease Target | Protease Class | Inhibition Constant (Ki) [µM] | Selectivity over SARS-CoV-2 Mpro (Fold) |
| Cathepsin S | Cysteine Protease | 0.445 | 165 |
| Cathepsin K | Cysteine Protease | 0.289 | 107 |
| Cathepsin B | Cysteine Protease | 1.27 | 470 |
| Cathepsin L | Cysteine Protease | 7.4 | 2,740 |
| Cathepsin D | Aspartic Protease | > 30 | > 11,000 |
| Calpain 1 | Cysteine Protease | > 30 | > 11,000 |
| Caspase-2 | Cysteine Protease | > 100 | > 37,000 |
| Caspase-3 | Cysteine Protease | > 30 | > 11,000 |
| Chymotrypsin C | Serine Protease | > 100 | > 37,000 |
| Elastase | Serine Protease | > 100 | > 37,000 |
| Thrombin | Serine Protease | > 100 | > 37,000 |
| Dipeptidyl peptidase IV | Serine Protease | > 30 | > 11,000 |
Signaling Pathways and Logical Relationships
SARS-CoV-2 Replication Cycle and the Role of Mpro
The main protease (Mpro) plays a crucial, non-redundant role in the coronavirus lifecycle. Following entry into the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for the formation of the replication-transcription complex (RTC). Inhibition of Mpro blocks this process, thereby halting viral replication.
Caption: Role of Mpro in the SARS-CoV-2 replication cycle and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory activity of this compound.
SARS-CoV-2 Mpro Kinetic Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a microfluidic capillary electrophoresis-based kinetic assay.[1][5]
-
Enzyme and Substrate:
-
Recombinant SARS-CoV-2 Mpro (3 nM final concentration).
-
Fluorescently labeled substrate peptide, FAM-TSAVLQSGFRK-NH2 (1 µM final concentration).[1]
-
-
Instrumentation:
-
Caliper LabChip 3000 microfluidic electrophoresis system.[1]
-
-
Procedure:
-
The reaction is initiated by mixing the SARS-CoV-2 Mpro enzyme with the substrate peptide in the presence of varying concentrations of this compound.
-
The cleavage of the substrate is monitored over time by measuring the conversion percentage of the substrate into its cleaved products via microfluidic electrophoresis.
-
The inhibition constant (Ki) is determined by a global fit of the progress curves to the Morrison equation for competitive inhibition, using a range of substrate concentrations (e.g., 2.3–300 µM).[1]
-
Human Protease Selectivity Assays (General Protocol)
The off-target activity of this compound against a panel of human serine and cysteine proteases was evaluated using microfluidic or fluorescence-based enzymatic assays.[5] While the exact proprietary protocols from the contract research organization (Nanosyn Inc.) are not publicly available, the following represents a standard methodology for such an assessment.
-
Principle:
-
The assay measures the ability of a specific protease to cleave a synthetic fluorogenic substrate. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
-
-
General Reagents and Equipment:
-
Purified recombinant human proteases (e.g., Cathepsins, Caspases, Elastase, Thrombin, etc.).
-
Specific fluorogenic substrates for each protease (e.g., Ac-FR-AFC for Cathepsin L, Z-VVR-AFC for Cathepsin S, Ac-LLY-AFC for Calpain).
-
Assay buffer optimized for the specific protease's activity (pH, ionic strength, necessary cofactors like Ca²⁺ for Calpain or reducing agents like DTT for cysteine proteases).
-
Multi-well microplates (typically 96- or 384-well, black plates for fluorescence).
-
Fluorescence microplate reader with appropriate excitation and emission filters.
-
-
General Procedure:
-
A dilution series of this compound is prepared in the appropriate assay buffer.
-
The purified human protease is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate.
-
The increase in fluorescence is monitored kinetically over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the progress curve.
-
The IC50 or Ki values are determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response model.
-
Experimental Workflow for Protease Inhibition Assay
The logical workflow for determining the inhibitory potential of a compound against a target protease is outlined below.
Caption: General experimental workflow for determining protease inhibitor potency (IC50/Ki).
Conclusion
The in vitro data robustly demonstrates that this compound is a highly potent inhibitor of SARS-CoV-2 Mpro with excellent selectivity over a broad range of human proteases.[5] The selectivity margins, ranging from over 100-fold for the most closely related cathepsins to over 37,000-fold for other key proteases, suggest a low potential for off-target activity through direct protease inhibition.[5] This high degree of selectivity is attributed to the unique substrate specificity of the viral Mpro, which is not mirrored by any known human proteases.[4] These findings underscore the viability of targeting viral proteases as a strategy for developing specific antiviral agents.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 3. InnoZyme Calpain 1/2 Activity Assay Kit | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 5. Calpain-Glo™ Protease Assay [promega.sg]
Pomotrelvir: An In-Depth Technical Review of its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, and covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication.[1][2][3] Developed by Pardes Biosciences, this compound showed promise in preclinical studies due to its potent in vitro antiviral activity against multiple SARS-CoV-2 variants.[1][3] However, the clinical development of this compound was suspended following a Phase II trial that did not meet its primary endpoint.[4][5] This guide provides a comprehensive technical overview of the available pharmacokinetic and oral bioavailability data for this compound, compiled from preclinical and clinical research.
Introduction
The COVID-19 pandemic spurred unprecedented research and development into antiviral therapeutics. A key target for many of these efforts was the SARS-CoV-2 main protease (Mpro), an enzyme essential for processing viral polyproteins into functional units, thereby making it indispensable for viral replication.[6] this compound emerged as a promising oral Mpro inhibitor. This document synthesizes the current understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, providing a valuable resource for researchers in the field of antiviral drug development.
Pharmacokinetics
A pivotal study in healthy male adults utilized [14C]-labeled microtracers to elucidate the pharmacokinetic profile of this compound.[7] This study provided key insights into its absorption, metabolism, and excretion.
Absorption
Following oral administration, this compound is rapidly absorbed.[7] The high recovery of the total radioactive dose in excreta suggests good absorption from the gastrointestinal tract.[7]
Distribution
Specific details regarding the volume of distribution and tissue penetration of this compound are not extensively available in the public domain.
Metabolism
This compound undergoes extensive metabolism, which is the primary route of its elimination.[7] The major metabolic pathway identified is the hydrolysis of its peptide bonds, which is then followed by phase II conjugation reactions.[7] The study using radiolabeled this compound identified eleven major metabolites.[7] The low recovery of the intact drug in both urine and feces underscores the significance of its metabolic clearance.[7]
Excretion
The excretion of this compound and its metabolites occurs through both renal and fecal routes. In the [14C] microtracer study, the mean total recovery of the radioactive dose was approximately 94% within 96 hours of administration.[7] Of the recovered dose, the distribution between urine and feces varied slightly depending on the position of the radiolabel, but both were significant routes of elimination.[7] A very small percentage of the administered dose was recovered as intact this compound in the urine (approximately 3%) and feces (approximately 5%), further confirming that the drug is cleared predominantly through metabolism.[7]
Quantitative Pharmacokinetic Data
Despite evidence of its oral bioavailability and rapid absorption, specific quantitative human pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for this compound and its metabolites are not publicly available. The discontinuation of its clinical development has likely limited the publication of such detailed data.
Table 1: Summary of Excretion Data from a Human [14C] Microtracer Study [7]
| Parameter | Lactam Cohort | Benzene Cohort |
| Mean Total Radioactive Dose Recovered | 93.8% | 94.2% |
| Recovery in Urine | 58% | 75% |
| Recovery in Feces | 36% | 19% |
| Intact this compound in Urine | ~3% | ~3% |
| Intact this compound in Feces | ~5% | ~5% |
Oral Bioavailability
This compound is described as an orally bioavailable inhibitor of the SARS-CoV-2 Mpro.[1][7] The high recovery of the administered radioactive dose in the human microtracer study is a strong indicator of good oral absorption. However, a specific percentage for its absolute or relative oral bioavailability in humans has not been reported in the available literature.
Experimental Protocols
Human [14C] Microtracer Study
Objective: To characterize the pharmacokinetics, metabolism, and excretion of this compound after a single oral dose in healthy male adults.[7]
Methodology:
-
Study Design: A single-dose, open-label study in two separate cohorts of healthy male volunteers.[7]
-
Investigational Product: A single oral dose of 700 mg this compound containing a 5 µCi [14C]-labeled microtracer. Two different isotopomers were used in separate cohorts: [lactam carbonyl-14C-pomotrelvir] and [benzene ring-U-14C-pomotrelvir].[7]
-
Sample Collection: Plasma, urine, and feces were collected at various time points to measure radioactivity and characterize metabolites.[7]
-
Analytical Methods: Liquid chromatography-accelerator mass spectrometry (LC-AMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used for the detection and characterization of this compound and its metabolites.[7]
Visualizations
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into individual functional proteins necessary for viral replication. As a competitive and covalent inhibitor, this compound binds to the active site of Mpro, blocking its function and thereby halting the viral life cycle.[1][3][6]
Caption: this compound inhibits the SARS-CoV-2 main protease (Mpro).
Experimental Workflow: Human [14C] Microtracer Study
The workflow for the human absorption, metabolism, and excretion (AME) study using [14C]-labeled this compound involved several key stages from dosing to analysis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (PBI-0451) / Pardes Biosci [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardes Biosciences halt development of this compound following trial [clinicaltrialsarena.com]
- 5. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]
- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Pharmacokinetics, Biotransformation and Elimination of this compound Orally Administered in Healthy Male Adults Using Two [14C]-Labeled Microtracers with Separate Labeling Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural basis of Pomotrelvir binding to SARS-CoV-2 main protease
An In-depth Technical Guide on the Structural Basis of Pomotrelvir Binding to SARS-CoV-2 Main Protease
Introduction
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional units required for replication.[1][2][3][4][5][6][7] Its critical role and high conservation across coronaviruses make it a prime target for antiviral drug development.[1][4][5][6][8] this compound (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 main protease.[1][2][9] Developed by Pardes Biosciences, it was designed through structure-based methods to be a potent and selective antiviral agent.[1][10] This document provides a detailed technical overview of the structural interactions, binding kinetics, and experimental methodologies used to characterize the binding of this compound to the SARS-CoV-2 Mpro.
Structural Basis of Interaction
The co-crystal structure of this compound bound to the SARS-CoV-2 Mpro has been resolved at a resolution of 2.15 Å.[1][10] The analysis reveals that this compound binds to the active site located in the cleft between domains I and II of the protease.[11]
A key feature of this interaction is the formation of a covalent adduct between the nitrile "warhead" of this compound and the catalytic cysteine residue (Cys145) of Mpro.[1] This results in a thioimidate with a carbon-sulfur (C-S) bond distance of 1.79 Å, effectively and reversibly inhibiting the enzyme's proteolytic activity.[1][10] This mechanism of covalent modification of the catalytic cysteine is a hallmark of many Mpro inhibitors.[1][4][12] The inhibitor occupies the S1, S2, and S4 subsites of the protease's substrate-binding pocket.[11]
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against Coronavirus Main Proteases
| Virus Strain | IC₅₀ (nM) |
| SARS-CoV-2 (WT) | 24[1][9] |
| SARS-CoV-2 (P132H) | 34[1] |
| SARS-CoV | 379[1] |
| MERS-CoV | 134[1] |
| CoV-229E | 61[1] |
| CoV-OC43 | 114[1] |
| CoV-HKU1 | 185[1] |
| CoV-NL63 | 114[1] |
Table 2: Inhibitory Activity and Selectivity of this compound against Human Proteases
| Protease | Kᵢ (µM) | Selectivity Fold (> vs. SARS-CoV-2 Mpro Kᵢ of 2.7 nM) |
| Cathepsin S | 0.445 | 165[1] |
| Cathepsin K | 0.289 | 107[1] |
| Cathepsin B | 1.27 | 470[1] |
| Cathepsin L | 7.4 | 2,740[1] |
| Caspase-2, Chymotrypsin C, Elastase, Thrombin | > 100 | > 37,000[1] |
| Caspase 3, Calpain 1, Cathepsin D, Dipeptidyl peptidase IV | > 30 | > 11,000[1] |
Table 3: Antiviral Activity of this compound in Cell-Based Assays
| Cell Line / Assay Type | Virus | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| iPS-AT2 cells | SARS-CoV-2 | 36[10] | >90 | >500[10] |
| A549-hACE2 cells (NLuc Assay) | SARS-CoV-2 | 23[10] | >90 | >500[10] |
| Huh7 cells (Replicon Assay) | SARS-CoV-2 | 36[10] | >90 | >500[10] |
| Infectious Virus CPE Assay | CoV-229E | 180[1][10] | >10 | >56[10] |
| Infectious Virus CPE Assay | CoV-OC43 | 380[1][10] | >30 | >79[10] |
Table 4: Crystallographic Data for this compound-SARS-CoV-2 Mpro Complex
| Parameter | Value |
| Data collection | |
| Resolution (Å) | 2.15[1] |
| Refinement | |
| R-work / R-free | Data not available in search results |
| No. of non-hydrogen atoms | Data not available in search results |
| Bond Analysis | |
| Covalent C-S distance (Å) | 1.79[1][10] |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the main protease.
-
Assay Components: The reaction mixture typically includes recombinant SARS-CoV-2 Mpro enzyme (e.g., 3 nM), a fluorogenic substrate peptide (e.g., 1 µM of FAM-TSAVLQSGFRK-NH2), and the test inhibitor (this compound) at varying concentrations.[1][13]
-
Reaction Initiation and Incubation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The components are incubated at a controlled temperature.
-
Detection: The cleavage of the substrate by Mpro is measured over time. A common method is microfluidic capillary electrophoresis, which separates the cleaved product from the intact substrate.[1][13]
-
Data Analysis: Progress curves are generated by plotting the percentage of substrate conversion against time.[13] The initial reaction velocities are determined from these curves.
-
Parameter Calculation: To determine the inhibition constant (Ki), data are globally fitted to the Morrison equation.[1][13] An alpha factor significantly greater than 1 is indicative of a competitive inhibition model.[1][13] For IC₅₀ values, endpoint assays are performed, and the inhibitor concentration that reduces enzyme activity by 50% is calculated.
Protein Expression and Crystallography
This protocol outlines the steps to determine the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.
-
Protein Expression and Purification: The gene for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host, such as E. coli.[14] The protein is overexpressed, often induced by IPTG, and then purified using chromatography techniques to achieve high purity.[14]
-
Crystallization:
-
Complex Formation: The purified Mpro (e.g., at 5 mg/mL) is incubated with the inhibitor (this compound) to allow complex formation.[15]
-
Screening: Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.[15] This involves mixing the protein-inhibitor solution with various precipitant solutions from commercial screens (e.g., Morpheus® or ProPlex® kits).[15]
-
Crystal Growth: Crystals typically appear within a few hours to days.[15]
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement: The collected diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex. The atomic model is then built into this map and refined to yield the final crystal structure.
Cell-Based Antiviral Assays
These assays determine the efficacy of the inhibitor in a cellular context.
-
Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, iPS-AT2, or Huh7) are cultured in appropriate media.[10]
-
Infection and Treatment: Cells are infected with SARS-CoV-2 (or a replicon system) and simultaneously treated with various concentrations of this compound.[10]
-
Quantification of Viral Replication: After an incubation period (e.g., 48 hours), the extent of viral replication is measured.[9] Methods include:
-
Luciferase Assay: Using a virus engineered to express a reporter like NanoLuc (NLuc), where luminescence is proportional to viral replication.[10]
-
qRT-PCR: Quantifying viral RNA levels.[10]
-
Cytopathic Effect (CPE) Assay: Measuring the virus-induced cell death, where a reduction in CPE indicates antiviral activity.[1][17]
-
-
Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of this compound to measure its toxicity (CC₅₀) by assessing cell viability.[1]
-
Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are calculated from dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is determined to assess the therapeutic window.
Visualizations
Mechanism of Action of this compound
Caption: this compound covalently binds to the catalytic cysteine of Mpro, blocking polyprotein cleavage.
Experimental Workflow for Mpro-Inhibitor Co-crystallization
Caption: Workflow for determining the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.
Selectivity Profile of this compound
Caption: this compound demonstrates high selectivity for viral Mpro over key human proteases.
References
- 1. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of high-affinity inhibitors of SARS-CoV-2 main protease: Towards the development of effective COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dgk-home.de [dgk-home.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of the Main Proteases of Coronavirus Bound to Drug Candidate PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]
- 17. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Pomotrelvir's Activity Against Omicron and Other SARS-CoV-2 Variants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomotrelvir (formerly PBI-0451) is an orally bioavailable, competitive, covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral cysteine protease essential for the processing of viral polyproteins, a critical step in the viral replication cycle.[4][5] Due to its high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[4][6] This technical guide provides an in-depth analysis of this compound's in vitro activity against various SARS-CoV-2 variants, including Omicron, details the experimental methodologies employed in its evaluation, and discusses its clinical development.
Mechanism of Action
This compound acts as a potent inhibitor of the SARS-CoV-2 Mpro.[2][4] The mechanism involves the formation of a covalent bond between the nitrile warhead of this compound and the catalytic cysteine residue (Cys145) within the Mpro active site.[5] This binding is competitive with the natural substrate of the enzyme.[4][7] By inhibiting Mpro, this compound prevents the cleavage of the viral polyproteins pp1a and pp1ab into their functional protein components, thereby halting viral replication.[2][5] Preclinical studies have demonstrated that this compound exhibits high selectivity for viral proteases over human proteases.[4][5]
In Vitro Activity Against SARS-CoV-2 Variants
This compound has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants, including Omicron and its sublineages.[4][6] The following tables summarize the key quantitative data from enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of Mpro from Different Coronaviruses by this compound
| Coronavirus | Mpro Variant | Mean IC50 (nM) |
| SARS-CoV-2 | Wild-Type | 24 |
| SARS-CoV-2 | P132H (Omicron) | 34 |
| SARS-CoV | 100 | |
| MERS-CoV | 379 | |
| HCoV-229E | 61 | |
| HCoV-OC43 | 134 | |
| HCoV-NL63 | 108 | |
| HCoV-HKU1 | 102 | |
| Data sourced from Antimicrobial Agents and Chemotherapy (2023).[5][6] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2 Clinical Isolates
| SARS-CoV-2 Variant | Cell Line | Mean EC50 (nM) | Fold Change vs. D614G |
| D614G (B.1) | A549-ACE2/TMPRSS2 | 110 | 1.0 |
| Alpha (B.1.1.7) | A549-ACE2/TMPRSS2 | 100 | 0.9 |
| Delta (B.1.617.2) | A549-ACE2/TMPRSS2 | 110 | 1.0 |
| Epsilon (B.1.429) | A549-ACE2/TMPRSS2 | 60 | 0.5 |
| Mu (B.1.621) | A549-ACE2/TMPRSS2 | 110 | 1.0 |
| Omicron (B.1.1.529) | A549-ACE2/TMPRSS2 | 280 | 2.5 |
| Omicron (BA.1) | A549-ACE2/TMPRSS2 | 160 | 1.5 |
| Omicron (BA.2) | A549-ACE2/TMPRSS2 | 160 | 1.5 |
| Omicron (BA.4) | A549-ACE2/TMPRSS2 | 250 | 2.3 |
| Omicron (BA.5) | A549-ACE2/TMPRSS2 | 250 | 2.3 |
| Data sourced from Antimicrobial Agents and Chemotherapy (2023).[5][6] |
Experimental Protocols
Mpro Enzymatic Assay
The inhibitory activity of this compound against various coronavirus Mpro enzymes was determined using a fluorescence resonance energy transfer (FRET) assay.
-
Reagents : Recombinant Mpro enzymes from various coronaviruses, a fluorogenic peptide substrate, and this compound at various concentrations.
-
Procedure : The Mpro enzyme was pre-incubated with varying concentrations of this compound in an assay buffer.
-
Reaction Initiation : The enzymatic reaction was initiated by the addition of the FRET peptide substrate.
-
Detection : The cleavage of the substrate by Mpro results in an increase in fluorescence, which was monitored over time using a plate reader.
-
Data Analysis : The rate of fluorescence increase was used to determine the enzyme activity. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell-Based Antiviral Assay
The antiviral activity of this compound against different SARS-CoV-2 clinical isolates was evaluated in a cell-based assay.
-
Cell Line : A549 cells engineered to overexpress human angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2) were used.[5]
-
Procedure : Cells were seeded in multi-well plates and treated with serial dilutions of this compound. Subsequently, the cells were infected with a specific SARS-CoV-2 clinical isolate.
-
Incubation : The infected cells were incubated for a period to allow for viral replication.
-
Quantification : Viral replication was quantified by measuring viral RNA levels in the cell supernatant using quantitative reverse transcription PCR (qRT-PCR) or by immunostaining for a viral protein.
-
Data Analysis : The EC50 values, representing the concentration of this compound required to inhibit 50% of viral replication, were determined from the dose-response curves.
Clinical Development and Outcomes
This compound advanced to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with COVID-19.[1][8] The Phase 2 trial (NCT05543707) was a double-blind, randomized, placebo-controlled study in non-hospitalized, symptomatic adults with mild to moderate COVID-19.[8]
Despite the promising in vitro data, the Phase 2 clinical trial did not meet its primary endpoint.[9][10] The primary endpoint was the proportion of participants with SARS-CoV-2 viral titers below the limit of detection on Day 3 of treatment.[11] There was no statistically significant difference between the this compound and placebo groups in achieving this endpoint.[9] Furthermore, no meaningful improvement was observed in the reduction of viral load or time to symptom resolution in the this compound-treated group compared to the placebo group.[9][11] As a result of these findings, the development of this compound for the treatment of COVID-19 has been discontinued.[3][10]
Cross-Resistance with Nirmatrelvir
Studies have investigated the potential for cross-resistance between this compound and nirmatrelvir, the Mpro inhibitor component of Paxlovid. These two drugs compete for the same binding site on the Mpro enzyme.[4][7] Consequently, many resistance substitutions that reduce the efficacy of nirmatrelvir also confer cross-resistance to this compound.[4][12] However, some mutations have been identified that do not affect this compound's inhibitory activity.[2]
Conclusion
This compound is a potent in vitro inhibitor of the SARS-CoV-2 main protease with broad activity against numerous variants, including Omicron. Its mechanism of action is well-characterized, and detailed experimental protocols have validated its preclinical efficacy. However, the translation of this in vitro potency into clinical benefit proved challenging, as evidenced by the results of the Phase 2 clinical trial, which ultimately led to the cessation of its development. The case of this compound underscores the complexities of antiviral drug development and the critical importance of robust clinical validation. The data and methodologies presented herein remain a valuable resource for the ongoing research and development of novel coronavirus therapeutics.
References
- 1. Pardes Biosciences Initiates First-in-Human Trial for PBI-0451, an Oral Antiviral in Development to Treat & Prevent SARS-CoV-2 Infections [drug-dev.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]
- 10. Pardes Biosciences halt development of this compound following trial [clinicaltrialsarena.com]
- 11. SARS-CoV-2 viral dynamics in a placebo-controlled phase 2 study of patients infected with the SARS-CoV-2 Omicron variant and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Pomotrelvir (PBI-0451): A Technical Overview of Initial Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), an enzyme essential for viral replication.[1] Developed by Pardes Biosciences, this compound was investigated as a potential standalone treatment for COVID-19. This document provides a detailed technical summary of the initial clinical trial results for this compound, focusing on the available data from its Phase 1 and Phase 2 studies.
Mechanism of Action
This compound targets the highly conserved main protease (Mpro; also known as 3CLpro) of SARS-CoV-2. Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are crucial for viral replication and transcription. By covalently binding to the catalytic cysteine residue in the Mpro active site, this compound blocks this cleavage process, thereby inhibiting viral replication.[1] In preclinical studies, this compound has demonstrated potent and broad-spectrum antiviral activity against multiple coronaviruses.[1]
Initial Clinical Development: Phase 1 Trial
A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound (NCT05011812).
Experimental Protocol
While the full protocol is not publicly available, key aspects of the study design included:
-
Study Population: Healthy adult volunteers.
-
Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.
-
Objectives: To assess the safety, tolerability, and pharmacokinetic profile of this compound. The effect of food on bioavailability and the potential for a drug-drug interaction with ritonavir were also investigated.
Results
Interim data from the Phase 1 trial were presented at the Conference on Retroviruses and Opportunistic Infections (CROI) in 2022.
Safety and Tolerability: this compound was generally well-tolerated across a wide range of single and multiple doses.[1] All treatment-emergent adverse events reported were assessed as mild in severity and resolved without intervention.[1]
Pharmacokinetics: The study demonstrated that this compound has good oral bioavailability, with a dose-proportional increase in exposure.[2] The terminal elimination half-life was estimated to be between 11 and 16 hours.[2] Co-administration with food significantly increased the oral bioavailability of this compound.[2] In multiple-ascending dose cohorts, twice-daily administration of this compound achieved and maintained plasma concentrations expected to have potent antiviral activity against SARS-CoV-2.[1] A drug-drug interaction cohort showed that the pharmacokinetics of this compound were not significantly affected by co-administration with ritonavir, a potent CYP3A inhibitor.[1]
Table 1: Single-Ascending Dose Pharmacokinetic Parameters of this compound (Administered with Food)
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (hours) |
|---|---|---|---|
| Data presented graphically and in tables in the source, specific values for each dose cohort are not fully enumerated in the available public documents. | Dose-proportional increase observed | Dose-proportional increase observed | 11-16 |
Source: CROI 2022 Late-Breaker Poster[2]
Phase 2 Clinical Trial (PBI-0451-0002)
A Phase 2, double-blind, randomized, placebo-controlled study was initiated to evaluate the antiviral activity, safety, and clinical efficacy of this compound in non-hospitalized, symptomatic, otherwise healthy, vaccinated adults with mild-to-moderate COVID-19 (NCT05543707).
Experimental Protocol
-
Study Population: 242 non-hospitalized, symptomatic, vaccinated adults (18-65 years) with confirmed mild-to-moderate COVID-19 and without risk factors for severe disease.[3]
-
Intervention: this compound (700 mg twice-daily) or placebo for 5 days.[3]
-
Primary Endpoint: The proportion of participants with infectious SARS-CoV-2 below the limit of detection on Day 3 of treatment, as measured by an infectious virus assay (IVA).[3]
-
Secondary and Exploratory Endpoints: Change from baseline in SARS-CoV-2 infectious virus titer and viral load (RNA) by qRT-PCR, time to alleviation and resolution of COVID-19 symptoms.[3]
Results
Primary Endpoint: The Phase 2 trial did not meet its primary endpoint. On day 3 of treatment, 70% of participants in the this compound group had undetectable levels of infectious SARS-CoV-2, compared to 63% in the placebo group (p=0.57).[3]
Virological Endpoints: this compound did not show a meaningful improvement over placebo in the reduction from baseline of SARS-CoV-2 infectious virus titer or in the reduction of viral load as measured by qRT-PCR.[3]
Clinical Endpoints: The median time to alleviation of 14 targeted COVID-19 symptoms was 8 days in both the this compound and placebo groups.[3] The median time to alleviation of 12 targeted symptoms (excluding loss of taste and smell) was 7 days for both groups.[3]
Safety: this compound was well-tolerated in the Phase 2 trial. There were no deaths or cases of progression to severe COVID-19 in either treatment arm.[3] No drug-related serious adverse events or adverse events leading to discontinuation were reported.[3] The most common treatment-emergent, drug-related adverse event in the this compound group was nausea, occurring in 3.1% of participants.[3]
Table 2: Summary of Topline Results from the Phase 2 Trial of this compound
| Endpoint | This compound | Placebo | p-value |
|---|---|---|---|
| Primary Endpoint | |||
| Participants with undetectable infectious SARS-CoV-2 on Day 3 | 70% | 63% | 0.57 |
| Clinical Endpoint | |||
| Median time to alleviation of 14 targeted COVID-19 symptoms | 8 days | 8 days | N/A |
| Median time to alleviation of 12 targeted COVID-19 symptoms | 7 days | 7 days | N/A |
| Safety | |||
| Treatment-emergent, drug-related nausea | 3.1% | Not Reported | N/A |
Source: Pardes Biosciences Press Release, April 3, 2023[3]
Conclusion and Discontinuation of Development
The Phase 2 study of this compound was conducted in a population of otherwise healthy, vaccinated adults without risk factors for severe disease. In this population, a rapid clearance of SARS-CoV-2 and swift alleviation of symptoms were observed, irrespective of treatment. Due to the failure to meet the primary endpoint and the lack of demonstrated clinical benefit over placebo in this patient population, Pardes Biosciences announced the suspension of further development of this compound.
References
Methodological & Application
Application Note: High-Throughput Screening of SARS-CoV-2 Mpro Inhibitors Using a Cell-Based Replicon Assay with Pomotrelvir
Introduction
The global impact of the COVID-19 pandemic has highlighted the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the viral life cycle.[1][2] Upon infection, the viral RNA genome is translated into two large polyproteins, pp1a and pp1ab.[3][4][5] Mpro is responsible for cleaving these polyproteins at 11 distinct sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[4][6] This indispensable role makes Mpro a prime target for antiviral drug development.
Pomotrelvir (also known as PBI-0451) is a potent and competitive inhibitor of the SARS-CoV-2 Mpro.[1][7][8] It has demonstrated significant inhibitory activity in enzymatic and cell-based assays against a broad range of SARS-CoV-2 clinical isolates, including Omicron variants.[1][7][8]
This application note describes a robust, cell-based SARS-CoV-2 replicon assay suitable for high-throughput screening (HTS) of Mpro inhibitors. Replicon systems are non-infectious, self-replicating subgenomic viral RNAs that can be safely handled in a Biosafety Level 2 (BSL-2) laboratory.[9][10][11] In this system, structural protein genes (e.g., Spike) are replaced with a reporter gene, such as Renilla Luciferase (RLuc) or Green Fluorescent Protein (GFP).[9][10] The reporter signal is directly proportional to viral RNA replication, providing a quantitative measure of antiviral activity. We present a detailed protocol using this compound as a reference control to demonstrate the utility of this assay for identifying and characterizing novel SARS-CoV-2 inhibitors.
Mechanism of Action of this compound
The SARS-CoV-2 genome is translated into large polyproteins that must be processed by viral proteases to become functional. The main protease, Mpro, is a cysteine protease that dimerizes and sequentially cleaves the polyprotein at multiple specific junctions.[4] this compound acts as a competitive inhibitor, binding to the active site of Mpro and blocking its proteolytic activity.[1][8] This inhibition prevents the release of essential viral proteins, thereby halting the formation of the replication/transcription complex and terminating viral replication.
References
- 1. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro (Journal Article) | OSTI.GOV [osti.gov]
- 4. sfu.ca [sfu.ca]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SARS-CoV-2 replicon for high-throughput antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Derivation of a novel SARS–coronavirus replicon cell line and its application for anti-SARS drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomotrelvir in Viral Replication Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomotrelvir (also known as PBI-0451), a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), in viral replication inhibition experiments. The provided protocols are intended for research purposes to evaluate the antiviral efficacy of this compound in both biochemical and cell-based assays.
Introduction
This compound is an orally bioavailable, competitive, and covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral polyprotein processing and subsequent viral replication.[1][2][3] By targeting Mpro, this compound effectively blocks the viral life cycle.[1][2] This document outlines the necessary materials, methodologies, and data interpretation for assessing the inhibitory activity of this compound.
Mechanism of Action
Coronaviruses, including SARS-CoV-2, synthesize large polyproteins that must be cleaved into individual functional proteins by viral proteases for replication to occur.[2] The main protease (Mpro), also known as 3C-like protease, is responsible for the majority of these cleavage events.[2] this compound acts as a potent inhibitor of Mpro.[2][3] It competitively binds to the active site of the enzyme, leading to the disruption of viral polyprotein processing and the inhibition of viral replication.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of Viral Proteases by this compound [2]
| Enzyme Target | Virus | IC50 (nM) |
| Mpro | SARS-CoV-2 (Wild-Type) | 24 |
| Mpro | SARS-CoV-2 (P132H variant) | 34 |
| Mpro | MERS-CoV | 61 |
| Mpro | SARS-CoV | 100 |
| Mpro | CoV-229E | 180 |
| Mpro | CoV-OC43 | 380 |
| Mpro | CoV-HKU1 | Not Reported |
| Mpro | CoV-NL63 | Not Reported |
Note: The Ki value for this compound against SARS-CoV-2 Mpro is 2.7 nM.[1]
Table 2: Cell-Based Antiviral Activity of this compound against SARS-CoV-2 [2]
| Cell Line | Assay Type | Endpoint Measurement | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| iPS-AT2 | SARS-CoV-2 Infection | Plaque Assay | 32 | >56 | >1750 |
| iPS-AT2 | SARS-CoV-2 Infection | qRT-PCR | 36 | >56 | >1556 |
| A549-hACE2 | SARS-CoV-2 NLuc Infection | Nanoluciferase Activity | 23 | >90 | >3913 |
| Huh7 | SARS-CoV-2-EGFP Replicon | EGFP Expression | 27 | >500 | >18519 |
Table 3: Antiviral Activity of this compound against SARS-CoV-2 Clinical Isolates [2]
| Variant | Cell Line | EC50 Fold Change vs. D614G | EC90 Fold Change vs. D614G |
| Alpha | A549-AT | 0.5 - 2.5 | 0.3 - 2.3 |
| Delta | A549-AT | 0.5 - 2.5 | 0.3 - 2.3 |
| Epsilon | A549-AT | 0.5 - 2.5 | 0.3 - 2.3 |
| Mu | A549-AT | 0.5 - 2.5 | 0.3 - 2.3 |
| Omicron | A549-AT | 0.5 - 2.5 | 0.3 - 2.3 |
Experimental Protocols
Mpro Enzymatic Inhibition Assay
This protocol details a biochemical assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., FAM-TSAVLQSGFRK-NH2)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.
-
Add a final concentration of 3 nM of SARS-CoV-2 Mpro to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the Mpro substrate to a final concentration of 1 µM.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.[2]
Cell-Based Viral Replication Inhibition Assay
This protocol describes a general method to assess the antiviral activity of this compound in a cell-based system. Specific cell lines and viral quantification methods can be adapted based on laboratory resources.
Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, Vero E6, Huh7).[2]
-
SARS-CoV-2 virus stock (e.g., WA1 strain or other variants of concern).[2]
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., plaque assay reagents, qRT-PCR primers and probes, or a reporter virus system like Nanoluciferase).[2]
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo).
Procedure:
-
Seed the host cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound or DMSO (vehicle control).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.[1]
-
After incubation, quantify the extent of viral replication using one of the following methods:
-
Plaque Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of cells to determine the viral titer.[2]
-
qRT-PCR: Extract viral RNA from the cell lysate or supernatant and perform quantitative reverse transcription PCR to measure the viral RNA copy number.[2]
-
Reporter Virus Assay: If using a reporter virus (e.g., SARS-CoV-2-NLuc), measure the reporter signal (e.g., luminescence) from the cell lysate.[2]
-
-
In parallel, perform a cytotoxicity assay on uninfected cells treated with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).[2]
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.[2]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: General experimental workflows for evaluating this compound's inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomotrelvir solution preparation and storage for in vitro studies
Application Notes and Protocols for the Preparation and Use of Pomotrelvir in In Vitro Studies
This document provides detailed guidelines for researchers, scientists, and drug development professionals on the preparation, storage, and application of this compound (also known as PBI-0451) for in vitro experiments. This compound is a potent, selective, and orally active covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1]
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical formula C23H26ClN5O3 and a molecular weight of 455.94 g/mol .[2][3] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO).
Table 1: this compound Solubility and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C23H26ClN5O3 | [2] |
| Molecular Weight | 455.94 g/mol | [2] |
| CAS Number | 2713437-86-4 | [2] |
| Solubility in DMSO | 100 mg/mL (219.33 mM) | [2] |
| Appearance | To be determined | [4] |
Note: The use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2]
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are crucial to maintain its stability and efficacy for in vitro assays.
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution Preparation
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.56 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 4.56 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Storage Conditions |
| -20°C | Up to 1 month | Protect from light, stored under nitrogen. |
| -80°C | Up to 6 months | Protect from light, stored under nitrogen. |
In Vitro Experimental Protocols
This compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants in cell-based assays.[1] Below are generalized protocols for evaluating the in vitro efficacy of this compound.
Cell Culture
A variety of cell lines are suitable for studying the antiviral activity of this compound, including:
-
A549-hACE2 cells: Human lung adenocarcinoma cells engineered to overexpress the human ACE2 receptor.[5]
-
Huh7 cells: Human liver carcinoma cells.[1]
-
iPS-AT2 cells: Induced pluripotent stem cell-derived human lung alveolar type 2 cells.[1]
Cells should be cultured in appropriate media and conditions as recommended by the supplier. For example, A549-hACE2 cells are typically cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[5]
Antiviral Activity Assay (General Workflow)
This protocol outlines a general workflow for determining the half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding: Plate the desired cell line in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a specified period, typically 48 hours, at 37°C and 5% CO2.[1]
-
Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:
-
Plaque Assay: To determine the reduction in infectious virus titer.[5]
-
RT-qPCR: To measure the reduction in viral RNA copy number.[5]
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.[5]
-
Immunostaining: For viral antigens like the nucleocapsid protein.[5]
-
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a suitable model.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
-
Protocol: Follow the same steps as the antiviral assay (cell seeding, compound dilution, and incubation) but without viral infection.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels.[5]
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Quantitative Data Summary
Table 3: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Source |
| IC50 (Wild-Type SARS-CoV-2 Mpro) | 24 nM | Enzyme Assay | [1] |
| Ki (SARS-CoV-2 Mpro) | 2.7 nM | Enzyme Assay | [1] |
| EC50 | 23-36 nM | iPS-AT2, A549-hACE2, Huh7 cells | [1] |
| CC50 | >90 µM | Various cell lines | [5] |
| Selectivity Index (SI) | >56 to >500 | Various cell lines | [5] |
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1][5] Mpro is a viral cysteine protease essential for processing the viral polyproteins into individual functional proteins required for viral replication.[5][6] By binding to the active site of Mpro, this compound blocks this processing step, thereby inhibiting viral replication.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C23H26ClN5O3 | CID 162396309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: X-ray Crystallography of Pomotrelvir in Complex with SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of Pomotrelvir in complex with the SARS-CoV-2 main protease (Mpro). Understanding the three-dimensional structure of this complex is pivotal for structure-based drug design and the development of next-generation antiviral therapeutics targeting COVID-19.
Introduction
The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, processing viral polyproteins at specific cleavage sites.[1] Its critical role and high conservation among coronaviruses make it a prime target for antiviral drug development.[2] this compound (also known as PBI-0451) is a potent and competitive inhibitor of SARS-CoV-2 Mpro.[3][4] X-ray crystallography provides a high-resolution snapshot of the molecular interactions between this compound and the Mpro active site, offering invaluable insights for optimizing inhibitor design and understanding mechanisms of potential drug resistance.[5]
Data Presentation
The crystallographic data for this compound in complex with SARS-CoV-2 Mpro has been deposited in the Protein Data Bank (PDB) with the accession code 8TBE.[3] A summary of the data collection and refinement statistics is presented below.
| Data Collection and Refinement Statistics (PDB ID: 8TBE) | |
| Data Collection | |
| Method | X-RAY DIFFRACTION[3] |
| Resolution (Å) | 2.15[3] |
| Macromolecule Content | |
| Total Structure Weight (kDa) | 68.57[3] |
| Atom Count | 5,098[3] |
| Modeled Residue Count | 610[3] |
| Deposited Residue Count | 612[3] |
| Refinement | |
| R-Value Work | 0.229 (Depositor), 0.240 (DCC)[3] |
| R-Value Free | 0.299 (Depositor), 0.300 (DCC)[3] |
| R-Value Observed | 0.232 (Depositor)[3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the expression, purification, and crystallization of SARS-CoV-2 Mpro in complex with inhibitors.[6][7][8]
Expression and Purification of SARS-CoV-2 Mpro
This protocol describes the expression of N-terminally His-SUMO tagged Mpro in E. coli and its subsequent purification.[9]
a. Gene Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding for the His-SUMO-Mpro fusion protein.[7]
-
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 1.3.[7]
-
Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture at 16°C overnight.[7][9]
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
b. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.[6]
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with binding buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-SUMO-Mpro fusion protein with an elution buffer containing a higher concentration of imidazole.
-
Cleave the His-SUMO tag by incubation with a specific protease (e.g., SENP1 protease) overnight at 4°C.[9]
-
Perform a reverse IMAC step to remove the cleaved His-SUMO tag and the protease.[9]
-
Further purify the Mpro protein by size-exclusion chromatography.
-
Pool the fractions containing pure Mpro, concentrate the protein to a final concentration of 5 mg/mL, and store at -80°C.[6][10]
Crystallization of the Mpro-Pomotrelvir Complex
This protocol outlines the co-crystallization of Mpro with this compound using the sitting drop vapor diffusion method.
-
Incubate the purified Mpro (at 5 mg/mL in 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT) with a final concentration of 5 mM this compound for 1 hour at room temperature.[6]
-
Set up crystallization trials using a sitting drop vapor diffusion format. This can be automated using a liquid-handling robot.[6]
-
Mix 150 nL of the Mpro-Pomotrelvir complex solution with 150 nL of the reservoir solution.[10]
-
Optionally, add 50 nL of a seed stock to the drop to promote nucleation.[10]
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days. Crystals typically appear within a few days.[6]
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., 20% v/v ethylene glycol) before flash-cooling in liquid nitrogen.[6]
-
Collect X-ray diffraction data at a synchrotron beamline.[11]
-
Process the diffraction data using appropriate software (e.g., HKL2000).[11]
-
Determine the structure by molecular replacement using a previously determined Mpro structure as a search model.
-
Refine the structure and build the model of this compound into the electron density map.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the X-ray crystallography of the Mpro-Pomotrelvir complex.
Caption: Logical relationship of this compound's inhibitory action on SARS-CoV-2 Mpro.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]
- 3. rcsb.org [rcsb.org]
- 4. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dgk-home.de [dgk-home.de]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Pomotrelvir and Remdesivir for SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of the antiviral combination of pomotrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, and remdesivir, a nucleoside analog RNA-dependent RNA polymerase (RdRp) inhibitor. The combination of these two antiviral agents with distinct mechanisms of action presents a promising strategy for the treatment of COVID-19.
Introduction
The combination of antiviral drugs targeting different stages of the viral life cycle is a well-established strategy to enhance efficacy and mitigate the development of drug resistance. This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral polyprotein processing and subsequent viral replication.[1] Remdesivir, a broad-spectrum antiviral, acts as a nucleoside analog that terminates viral RNA synthesis by inhibiting the RNA-dependent RNA polymerase (RdRp).[2] In vitro studies have demonstrated that the combination of this compound and remdesivir results in an additive antiviral effect against SARS-CoV-2.[3]
Data Presentation
The following tables summarize the in vitro antiviral activity of this compound and remdesivir as individual agents against SARS-CoV-2. The quantitative data for the combination of this compound and remdesivir from the key study by Tong et al. (2023) is not publicly available; the study reports a qualitative "additive" effect.
Table 1: In Vitro Activity of this compound against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| iPS-AT2 | SARS-CoV-2 | Plaque Assay | 32 | >90 µM (in various cell lines) | >2812 | [3] |
| iPS-AT2 | SARS-CoV-2 | qRT-PCR | 36 | >90 µM (in various cell lines) | >2500 | [3] |
| A549-hACE2 | SARS-CoV-2 NLuc | Nanoluciferase Assay | 23 | >90 µM (in various cell lines) | >3913 | [3] |
| Huh7 | SARS-CoV-2-EGFP Replicon | EGFP Reporter Assay | 27 | >90 µM (in various cell lines) | >3333 | [3] |
Table 2: In Vitro Activity of Remdesivir against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| A549-ACE2 | SARS-CoV-2 | Not Specified | 0.08 | Not Specified | Not Specified | [1] |
| Calu-3 | SARS-CoV-2 | Not Specified | 0.16 | Not Specified | Not Specified | [1] |
| Vero E6 | SARS-CoV-2 | Not Specified | 1.35 | Not Specified | Not Specified | [1] |
Table 3: In Vitro Combination Activity of this compound and Remdesivir against SARS-CoV-2
| Cell Line | Virus Strain | Synergy Analysis Method | This compound EC50 in Combination | Remdesivir EC50 in Combination | Synergy Score | Interaction | Reference |
| A549-hACE2 | SARS-CoV-2 NLuc | SynergyFinder Plus | Not Publicly Available | Not Publicly Available | Not Publicly Available | Additive | [3][4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and remdesivir provide a strong rationale for their combined use. This compound targets the viral protease Mpro, while remdesivir targets the viral polymerase RdRp.
References
- 1. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Interpreting unexpected results in Pomotrelvir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomotrelvir antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PBI-0451) is a potent and selective orally active inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1][2] Mpro is a viral enzyme essential for processing viral polyproteins, a critical step in the replication cycle of coronaviruses.[3][4][5][6] this compound acts as a competitive inhibitor, binding to the active site of Mpro and blocking its function, thereby preventing viral replication.[3][4][5]
Q2: What are the key in vitro assays used to evaluate this compound's antiviral activity?
The antiviral efficacy of this compound is typically assessed using a combination of enzymatic and cell-based assays:
-
Enzymatic Assays: These assays directly measure the inhibitory activity of this compound against purified Mpro. Common formats include Fluorescence Resonance Energy Transfer (FRET) assays and microfluidic-based cleavage assays.[7][8]
-
Cell-Based Assays: These assays evaluate the ability of this compound to inhibit viral replication in a cellular context. Examples include:
-
Replicon Assays: Use cells containing a subgenomic viral RNA that replicates and expresses a reporter gene (e.g., luciferase or GFP) without producing infectious virus.[3][4]
-
Infectious Virus Assays: Involve infecting cultured cells with SARS-CoV-2 and measuring the reduction in viral load through methods like plaque reduction assays, quantitative RT-PCR (qRT-PCR) for viral RNA, or immunofluorescence staining of viral antigens.[3][4]
-
Cytopathic Effect (CPE) Reduction Assays: Assess the ability of the compound to protect cells from virus-induced death.[4]
-
Q3: What are the expected IC50 and EC50 values for this compound?
-
IC50 (Enzymatic Assays): The half-maximal inhibitory concentration (IC50) of this compound against wild-type SARS-CoV-2 Mpro is typically in the low nanomolar range. For example, an IC50 of 24 nM has been reported.[2]
-
EC50 (Cell-Based Assays): The half-maximal effective concentration (EC50) in cell-based assays is also generally in the low nanomolar range, with reported values between 23-36 nM in various cell lines and assay formats.[2] It's important to note that EC50 values can be influenced by factors such as the cell type used, viral strain, and specific assay conditions.[9][10]
Troubleshooting Unexpected Results
Unexpected results in this compound antiviral assays can arise from various factors, from experimental setup to biological variables. This section provides guidance on interpreting and troubleshooting these outcomes.
High Variability in Assay Results
Problem: Significant well-to-well or day-to-day variability in IC50 or EC50 values.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes. Use reverse pipetting for viscous solutions. |
| Inconsistent Cell Seeding | Ensure uniform cell suspension before seeding. Check for cell clumping. |
| Reagent Instability | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile media/buffer to maintain humidity. |
| Inconsistent Incubation Times | Standardize all incubation periods precisely. |
Higher than Expected IC50/EC50 Values
Problem: The observed IC50 or EC50 values are significantly higher than the low nanomolar range reported in the literature.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Verify the storage conditions and age of the this compound stock solution. Prepare fresh stock if necessary. |
| Incorrect Concentration Calculation | Double-check all calculations for serial dilutions. |
| High Protein Binding | The presence of high concentrations of serum proteins in the cell culture medium can reduce the effective concentration of this compound.[3] Consider reducing the serum percentage during the assay or using a serum-free medium if compatible with the cells. |
| Mpro Mutation | The viral strain used may harbor mutations in the Mpro gene that confer resistance to this compound. Sequence the Mpro gene of your viral stock. Certain mutations that confer resistance to other Mpro inhibitors like nirmatrelvir can also affect this compound's activity.[2][3][5] |
| Cell Permeability Issues | In cell-based assays, the compound may have poor permeability into the specific cell line being used. Consider using a different cell line known to be permissive to SARS-CoV-2 and suitable for antiviral testing. |
| High Cell Density | An excessively high cell density can affect the outcome of the assay. Optimize the cell seeding density for your specific assay. |
Discrepancy Between Enzymatic and Cell-Based Assay Results
Problem: Potent inhibition observed in the enzymatic assay (low IC50), but weak or no activity in the cell-based assay (high EC50).
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | This compound may not be efficiently entering the host cells. Consider using cell lines with different characteristics or employing formulation strategies to enhance permeability. |
| Compound Efflux | The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors. |
| Metabolic Instability | This compound may be rapidly metabolized by the host cells into an inactive form. |
| Off-Target Effects in Cells | The compound may have off-target effects that interfere with the assay readout or are cytotoxic at higher concentrations, masking the antiviral effect. |
| Cytotoxicity | High concentrations of the compound may be toxic to the cells, leading to a reduction in signal that is not due to antiviral activity. Always run a parallel cytotoxicity assay.[11] |
No Inhibition Observed
Problem: this compound shows no inhibitory activity at any tested concentration.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Verify the identity and purity of the this compound sample. If possible, obtain a new, validated batch. |
| Assay Failure | Include a positive control inhibitor with a known mechanism of action to validate the assay setup. For Mpro assays, another known Mpro inhibitor can be used. |
| Incorrect Assay Conditions | Review the assay protocol for correct buffer composition, pH, temperature, and enzyme/substrate concentrations. |
Experimental Protocols
Mpro FRET-Based Enzymatic Assay
This protocol provides a general framework for determining the IC50 of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Plate reader capable of measuring fluorescence
Methodology:
-
Prepare Serial Dilutions of this compound: Create a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these into the assay buffer.
-
Enzyme and Inhibitor Incubation: Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the microplate. Add 10 µL of Mpro solution (final concentration, e.g., 20 nM) to each well. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of the FRET substrate (final concentration, e.g., 20 µM) to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at the appropriate excitation and emission wavelengths for the FRET pair, taking measurements every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the kinetic curve) for each concentration of this compound. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based SARS-CoV-2 Plaque Reduction Assay
This protocol outlines a method to determine the EC50 of this compound in an infectious virus setting.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 viral stock of known titer (PFU/mL)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Overlay medium (e.g., growth medium containing 1% methylcellulose)
-
Crystal violet staining solution
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.
-
Compound Treatment and Infection: Prepare serial dilutions of this compound in growth medium. Remove the growth medium from the cells and wash with PBS. Add the diluted this compound to the cells and incubate for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 PFU/well).
-
Overlay Application: After a 1-hour incubation with the virus, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with 4% formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Plot the percent reduction versus the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in the SARS-CoV-2 life cycle.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EC50 - Wikipedia [en.wikipedia.org]
- 11. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pomotrelvir concentration for cell culture experiments
Technical Support Center: Pomotrelvir
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the main protease (Mpro) of a range of picornaviruses, including Human Enterovirus D68 (HEV-D68). By binding to the active site of Mpro, this compound prevents the cleavage of the viral polyprotein into functional viral proteins, thereby inhibiting viral replication.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: For initial experiments, we recommend a starting concentration range of 0.1 µM to 10 µM. The optimal concentration will vary depending on the cell line, viral strain, and specific experimental conditions. A dose-response experiment is highly recommended to determine the EC50 (half-maximal effective concentration) for your specific system.
Q3: What is the appropriate solvent for dissolving and diluting this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%, as higher concentrations can be cytotoxic.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Cell Cytotoxicity Observed
Q: I am observing significant cell death in my uninfected, this compound-treated control wells. What could be the cause?
A: High cytotoxicity can be attributed to several factors:
-
High this compound Concentration: The concentration of this compound may be too high for the specific cell line being used. It is essential to determine the CC50 (half-maximal cytotoxic concentration).
-
High DMSO Concentration: The final concentration of the solvent, DMSO, in the cell culture medium might be too high. Ensure the final DMSO concentration is below 0.5%.
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical compounds.
Recommended Actions:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment to determine the CC50 of this compound on your specific cell line. A typical result is shown in Table 1.
-
Check DMSO Concentration: Recalculate the dilutions to ensure the final DMSO concentration in your culture medium is not exceeding 0.5%.
-
Reduce Incubation Time: If possible for your experimental design, consider reducing the incubation time with this compound.
Issue 2: Low or No Antiviral Activity
Q: I am not observing the expected reduction in viral replication with this compound treatment. What should I do?
A: A lack of antiviral effect can stem from several sources:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit viral replication.
-
Drug Degradation: Improper storage or handling of this compound can lead to its degradation.
-
High Viral Load: An excessively high multiplicity of infection (MOI) might overwhelm the inhibitory capacity of the drug at the tested concentrations.
Recommended Actions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the EC50 for your specific virus and cell line combination. Refer to Table 2 for example data.
-
Verify Drug Integrity: Use a fresh aliquot of this compound stock solution.
-
Optimize MOI: Titrate your virus stock and use a lower MOI (e.g., 0.01 to 0.1) for your experiments.
Issue 3: High Variability Between Experimental Replicates
Q: I am seeing significant variability in the results between my replicate wells. What could be causing this?
A: High variability can compromise the reliability of your data and can be caused by:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.
-
Pipetting Errors: Inaccurate pipetting of the virus, cells, or this compound can introduce significant variability.
-
Edge Effects in Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.
Recommended Actions:
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell number per well.
-
Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for this compound on HeLa Cells
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 92.1 | 5.3 |
| 25 | 85.4 | 6.2 |
| 50 | 52.3 | 7.1 |
| 100 | 15.7 | 5.9 |
Resulting CC50: Approximately 50 µM
Table 2: Example Antiviral Activity of this compound against HEV-D68 in A549 Cells
| This compound Conc. (µM) | Viral Titer Reduction (%) | Standard Deviation |
| 0 | 0 | 3.2 |
| 0.1 | 15.4 | 4.1 |
| 0.5 | 48.9 | 5.6 |
| 1.0 | 75.2 | 6.3 |
| 5.0 | 95.8 | 4.7 |
| 10.0 | 98.1 | 3.9 |
Resulting EC50: Approximately 0.5 µM
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium and 0.5% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Viral Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cells with the virus at a predetermined MOI for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X medium and 1.2% agarose containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Data Analysis: Plot the dose-response curve to determine the EC50.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: Troubleshooting flowchart for common this compound experimental issues.
Pomotrelvir Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of pomotrelvir in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for experimental design and data interpretation.
Troubleshooting Guide
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be related to the inhibition of the main protease (Mpro) of SARS-CoV-2. Could this be due to off-target effects?
A1: While this compound is a highly selective inhibitor of the SARS-CoV-2 Mpro, off-target interactions, though minimal, have been characterized against certain host cell proteases.[1][2] Specifically, this compound has been evaluated against a panel of human cysteine and serine proteases. No inhibitory activity was observed against caspase-2, caspase-3, chymotrypsin C, elastase, thrombin, calpain-1, cathepsin D, and dipeptidyl peptidase IV.[1]
However, some weak inhibitory activity has been noted against the following cathepsins:
-
Cathepsin S
-
Cathepsin K
-
Cathepsin B
-
Cathepsin L
If your cellular assay involves pathways modulated by these specific cathepsins, you may be observing a secondary effect of this compound. We recommend evaluating the role of these cathepsins in your experimental system, for instance, by using more specific inhibitors for these proteases to see if the phenotype is replicated.
Q2: Our results with this compound are inconsistent across different cell lines. Why might this be happening?
A2: Inconsistencies in this compound's effects across different cell lines can arise from several factors. This compound has demonstrated potent antiviral activity in various cell lines, including iPS-AT2, A549-hACE2, and Huh7 cells.[2] However, the expression levels of off-target proteins, such as the cathepsins mentioned in the previous point, can vary significantly between cell lines. This differential expression could lead to cell line-specific off-target effects. Additionally, variations in drug metabolism and efflux pump (e.g., P-glycoprotein) expression can alter the intracellular concentration of this compound, leading to different potencies and off-target profiles.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target profile of this compound?
A1: Based on available data, this compound is a highly selective inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] It has been profiled against a panel of human proteases and showed no significant inhibition of caspase-2, chymotrypsin C, elastase, and thrombin at concentrations up to 100 µM.[1] Further testing showed no inhibitory activity against caspase 3, calpain-1, cathepsin D, and dipeptidyl peptidase IV at concentrations up to 30 µM.[1] Minor off-target activity was observed against cathepsins S, K, B, and L, but with a high degree of selectivity for the viral Mpro.[1]
Q2: Has this compound been screened against broader panels of off-targets like kinases, GPCRs, or ion channels?
A2: Publicly available literature does not currently contain data from broad off-target screening panels for this compound against targets such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The primary focus of published research has been on its on-target antiviral activity and selectivity against other proteases.
Q3: What is the selectivity of this compound for SARS-CoV-2 Mpro compared to its off-targets?
A3: this compound exhibits a high degree of selectivity for its intended target. The inhibitory constant (Ki) for SARS-CoV-2 Mpro is 2.7 nM.[1] The selectivity over human proteases is significant, with a more than 37,000-fold selectivity over caspase-2, chymotrypsin C, elastase, and thrombin.[1] The selectivity is also greater than 11,000-fold over caspase 3, calpain-1, cathepsin D, and dipeptidyl peptidase IV.[1] For the cathepsins where some inhibition was observed, the selectivity remains substantial.[1]
Q4: How might the known off-target effects of this compound influence the design of my experiments?
A4: For most cellular assays focused on SARS-CoV-2 replication, the high selectivity of this compound means that off-target effects are unlikely to be a confounding factor. However, if your research involves cellular pathways where cathepsins S, K, B, or L play a critical role (e.g., antigen presentation, autophagy, or certain cancer models), it is advisable to include appropriate controls. This could involve using a structurally unrelated Mpro inhibitor or specific inhibitors for the relevant cathepsins to confirm that the observed effects are due to Mpro inhibition.
Quantitative Data Summary
The following table summarizes the quantitative data on the off-target effects of this compound against a panel of human proteases.
| Off-Target Protease | Assay Type | This compound Concentration | Observed Effect | Selectivity vs. SARS-CoV-2 Mpro (Ki = 2.7 nM) |
| Caspase-2 | Enzymatic | 100 µM | No inhibition observed | >37,000-fold |
| Chymotrypsin C | Enzymatic | 100 µM | No inhibition observed | >37,000-fold |
| Elastase | Enzymatic | 100 µM | No inhibition observed | >37,000-fold |
| Thrombin | Enzymatic | 100 µM | No inhibition observed | >37,000-fold |
| Caspase 3 | Enzymatic | 30 µM | No inhibition observed | >11,000-fold |
| Calpain-1 | Enzymatic | 30 µM | No inhibition observed | >11,000-fold |
| Cathepsin D | Enzymatic | 30 µM | No inhibition observed | >11,000-fold |
| Dipeptidyl peptidase IV | Enzymatic | 30 µM | No inhibition observed | >11,000-fold |
| Cathepsin S | Enzymatic | - | Ki = 0.445 µM | 165-fold |
| Cathepsin K | Enzymatic | - | Ki = 0.289 µM | 107-fold |
| Cathepsin B | Enzymatic | - | Ki = 1.27 µM | 470-fold |
| Cathepsin L | Enzymatic | - | Ki = 7.4 µM | 2,740-fold |
Experimental Protocols
Protocol: Protease Selectivity Assay
This protocol outlines a general method for assessing the selectivity of this compound against human proteases, based on methodologies described in the literature.[1]
1. Materials:
- Recombinant human proteases (e.g., caspase-2, chymotrypsin C, elastase, thrombin, cathepsins).
- Specific fluorogenic peptide substrates for each protease.
- Assay buffer appropriate for each enzyme.
- This compound stock solution (in DMSO).
- Multi-well plates (e.g., 384-well, black, flat-bottom).
- Plate reader capable of fluorescence detection.
2. Procedure:
- Prepare a serial dilution of this compound in the appropriate assay buffer.
- In a multi-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
- Add the specific human protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the corresponding fluorogenic peptide substrate.
- Immediately begin kinetic reading of the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths.
- Monitor the reaction progress over time.
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration and the vehicle control.
- Normalize the velocities to the vehicle control to determine the percent inhibition.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value for each protease.
- For competitive inhibitors, the inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Visualizations
Caption: Workflow for assessing this compound's off-target effects on human proteases.
Caption: Selectivity profile of this compound against its on-target and off-target proteases.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Pomotrelvir instability in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the potential instability of pomotrelvir in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as PBI-0451) is a selective, competitive, and orally active covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication.[2][3] By covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, this compound blocks this cleavage process, thereby inhibiting viral replication.[4]
Q2: What are the recommended long-term storage conditions for this compound?
To ensure maximum stability, this compound stock solutions should be stored under specific conditions. Adherence to these recommendations is critical for the reproducibility of experimental results.
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light, store under nitrogen |
| -20°C | Up to 1 month | Protect from light, store under nitrogen |
Data sourced from MedChemExpress.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
While specific degradation kinetics for this compound in aqueous solutions are not extensively published, covalent inhibitors, particularly those with electrophilic warheads, can be susceptible to hydrolysis. The stability of this compound in aqueous buffers and cell culture media at physiological temperatures (e.g., 37°C) is expected to be limited. It is highly recommended to prepare fresh working solutions from frozen stock solutions immediately before each experiment. Avoid prolonged storage of diluted this compound solutions, especially at room temperature or 37°C.
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound's inhibitory activity over the course of my multi-day cell culture experiment.
-
Potential Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Replenish the compound: For long-term incubations, consider replacing the medium with freshly prepared medium containing this compound every 24-48 hours.
-
Conduct a time-course experiment: To determine the rate of activity loss, set up parallel experiments and measure the compound's effect at different time points (e.g., 24, 48, 72 hours) without replenishment. This will help establish a timeline for its effective concentration in your specific assay.
-
Analyze compound stability: If feasible, use analytical methods such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to quantify the concentration of intact this compound in your cell culture supernatant over time.
-
Issue 2: My in vitro enzymatic assay results with this compound are inconsistent.
-
Potential Cause 1: Instability of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions of this compound in the assay buffer immediately before starting the assay. Do not use diluted solutions that have been stored, even for a short period, at room temperature.
-
Minimize the pre-incubation time of this compound in the assay buffer before adding the enzyme or substrate, unless the pre-incubation is a specific step in a covalent inhibitor characterization protocol.
-
-
-
Potential Cause 2: Issues with the solvent (DMSO).
-
Troubleshooting Steps:
-
Use high-quality, anhydrous DMSO to prepare stock solutions. Water content in DMSO can accelerate the degradation of some compounds.
-
Be mindful of the final DMSO concentration in your assay. While DMSO can enhance the solubility of compounds, high concentrations can affect enzyme stability and activity.[5][6] Keep the final DMSO concentration consistent across all experimental conditions and typically below 1%.
-
-
Issue 3: I am concerned about potential off-target effects or cytotoxicity in my cell-based assays.
-
Potential Cause: Covalent inhibitors can sometimes react with off-target nucleophilic residues in cellular proteins, leading to toxicity.
-
Troubleshooting Steps:
-
Determine the cytotoxic concentration (CC50): Perform a standard cytotoxicity assay (e.g., MTT, MTS) with your specific cell line to determine the concentration at which this compound becomes toxic.
-
Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives you the desired biological effect to minimize potential off-target effects.
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control if available. Also, include a positive control for cytotoxicity.
-
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO to achieve the desired stock concentration.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate pre-warmed (if for cell culture) experimental buffer or cell culture medium to achieve the final desired concentrations.
-
Vortex gently to ensure homogeneity.
-
Use the freshly prepared working solutions immediately. Do not store or reuse leftover diluted solutions.
-
Protocol 2: In Vitro SARS-CoV-2 Mpro Enzymatic Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the Mpro enzyme to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding. For covalent inhibitors, this pre-incubation time can be varied to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the Mpro substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.
References
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 3. international-pharma.com [international-pharma.com]
- 4. drughunter.com [drughunter.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pomotrelvir Covalent Binding Kinetics Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomotrelvir, a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PBI-0451) is a selective and competitive covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] It works by forming a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function.[2]
Q2: What are the key kinetic parameters for this compound?
A2: The potency of a covalent inhibitor like this compound is characterized by its inhibition constant (Ki) and its rate of inactivation (kinact). The overall efficiency of covalent modification is often expressed as the ratio kinact/Ki. For this compound, the reported Ki against wild-type SARS-CoV-2 Mpro is 2.7 nM.[1]
Q3: Why is my apparent IC50 value for this compound different from published values?
A3: The IC50 value for a covalent inhibitor is highly dependent on experimental conditions, particularly the pre-incubation time of the enzyme and inhibitor. Longer pre-incubation times will generally result in lower IC50 values as more of the enzyme becomes covalently modified. Therefore, direct comparison of IC50 values should only be made when experimental conditions are identical.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments used to characterize the covalent binding kinetics of this compound.
Fluorescence-Based Protease Activity Assays
These assays typically use a fluorogenic peptide substrate that is cleaved by Mpro, resulting in an increase in fluorescence. Inhibition by this compound leads to a decrease in the rate of fluorescence increase.
Q: I am observing high background fluorescence in my assay.
A: High background fluorescence can obscure the signal from the enzymatic reaction.
| Potential Cause | Suggested Solution |
| Autofluorescence of compounds or buffers. | Run a control with all assay components except the enzyme to determine the background fluorescence. If the inhibitor is fluorescent, consider using a different detection method. |
| Contaminated reagents. | Use fresh, high-quality reagents, including buffers and water. |
| Non-specific binding of the fluorescent substrate. | Decrease the substrate concentration. Ensure the substrate is fully dissolved. |
| Sub-optimal assay buffer conditions. | Optimize the buffer pH and ionic strength. |
Q: I am not seeing any inhibition, or the inhibition is very weak.
A: This could be due to several factors related to the inhibitor, the enzyme, or the assay conditions.
| Potential Cause | Suggested Solution |
| Inactive this compound. | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions. |
| Inactive Mpro enzyme. | Verify the activity of your Mpro stock with a known substrate and in the absence of inhibitor. |
| Presence of reducing agents in the assay buffer. | Reducing agents like Dithiothreitol (DTT) can compete with the covalent inhibitor for binding to the cysteine residue in the Mpro active site. Consider using a lower concentration of DTT or a different reducing agent like TCEP, or performing the assay in the absence of reducing agents if the enzyme is stable. |
| Insufficient pre-incubation time. | Covalent inhibition is time-dependent. Increase the pre-incubation time of Mpro with this compound before adding the substrate. |
| High concentration of DMSO. | While DMSO is often used to dissolve inhibitors, high concentrations can affect enzyme activity. Keep the final DMSO concentration in the assay low and consistent across all wells.[3][4][5][6][7] |
Q: The dose-response curve is not sigmoidal or has a very shallow slope.
A: An unusual dose-response curve can indicate issues with the assay setup or data analysis.
| Potential Cause | Suggested Solution |
| Compound aggregation. | Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Incorrect data fitting model. | For covalent inhibitors, a standard four-parameter logistic fit may not be appropriate. Consider using models that account for time-dependent inhibition. |
| Limited dynamic range of the assay. | Optimize substrate and enzyme concentrations to ensure a robust signal-to-background ratio. |
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics of this compound to Mpro immobilized on a sensor chip.
Q: I am observing significant non-specific binding to the reference flow cell.
A: Non-specific binding can lead to inaccurate kinetic measurements.
| Potential Cause | Suggested Solution |
| Inadequate blocking of the sensor surface. | Ensure the reference flow cell is properly deactivated (e.g., with ethanolamine after EDC/NHS chemistry). |
| Hydrophobic interactions of the analyte. | Include a small amount of a non-ionic detergent (e.g., 0.005% Tween-20) in the running buffer.[8] |
| High analyte concentration. | Test a lower concentration range for this compound. |
Q: The sensorgram shows a "square" shape or bulk shift artifacts.
A: This is often due to a mismatch in the refractive index between the running buffer and the analyte solution.[8]
| Potential Cause | Suggested Solution |
| Mismatch in buffer composition. | Ensure the analyte is diluted in the same running buffer used for the experiment. If DMSO is used to dissolve the inhibitor, include an equivalent concentration of DMSO in the running buffer for the blank injections. |
Q: The sensorgram does not fit a simple 1:1 binding model.
A: Covalent binding is a two-step process (initial non-covalent binding followed by covalent bond formation) and may not fit a simple bimolecular interaction model.
| Potential Cause | Suggested Solution |
| Two-step covalent binding mechanism. | Use a two-state reaction model for fitting the data, which can separately determine the initial binding affinity (KI) and the rate of covalent modification (kinact).[9] |
| Mass transport limitation. | This occurs when the rate of analyte binding is limited by its diffusion to the sensor surface.[8] To check for this, perform the experiment at different flow rates. If the observed association rate constant (kon) increases with the flow rate, mass transport is likely a factor. Increase the flow rate or use a lower density of immobilized ligand. |
| Ligand heterogeneity or instability. | Ensure the immobilized Mpro is pure and active. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the covalent modification of Mpro by this compound by detecting the mass shift of the protein-inhibitor adduct.
Q: I cannot detect the covalent adduct.
A: This could be due to a variety of factors from sample preparation to instrument settings.
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Increase the incubation time and/or the concentration of this compound. |
| Instability of the adduct. | The thioimidate adduct formed by this compound is reversible. Analyze the sample as quickly as possible after the reaction. Consider using "soft" ionization techniques to minimize fragmentation. |
| Low abundance of the adduct. | Optimize the reaction conditions to drive the formation of the adduct. Use a higher concentration of the inhibitor. |
| Issues with protein digestion (for peptide mapping). | Ensure complete digestion of the Mpro-Pomotrelvir complex to generate the modified peptide. Use a combination of proteases if necessary. |
Q: I am observing multiple unexpected mass peaks.
A: This can result from sample heterogeneity or artifacts from the MS analysis.
| Potential Cause | Suggested Solution |
| Off-target modifications. | This compound is highly selective for Mpro, but at very high concentrations, it might react with other nucleophilic residues.[1] Analyze a control sample of Mpro without the inhibitor. |
| In-source fragmentation. | Optimize the ionization source parameters to minimize fragmentation of the protein or peptides. |
| Presence of protein isoforms or post-translational modifications. | Characterize the unmodified Mpro sample thoroughly to identify any pre-existing modifications. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target | Assay Conditions |
| IC50 | 24 nM | Wild-type SARS-CoV-2 Mpro | Endpoint assay |
| Ki | 2.7 nM | Wild-type SARS-CoV-2 Mpro | Kinetic assay using microfluidics capillary electrophoresis |
| EC50 | 23-36 nM | SARS-CoV-2 infected cells (various lines) | Cell-based antiviral assays |
| Selectivity | >37,000-fold | Over human proteases (e.g., caspase-2, chymotrypsin C) | Microfluidic assay |
Experimental Protocols
Fluorescence Quenching Assay for Mpro Activity
This protocol describes a general method for measuring Mpro activity and its inhibition by this compound using a FRET-based substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP (optional, see troubleshooting)
-
DMSO
-
Black 96-well or 384-well plates
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 1% DMSO in the assay).
-
In a black microplate, add the diluted this compound solutions. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.
-
Add Mpro to all wells except the "no enzyme" control. The final concentration of Mpro should be in the low nanomolar range and optimized for a linear reaction rate.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes) to allow for covalent bond formation.
-
Initiate the reaction by adding the FRET substrate to all wells. The final substrate concentration should be at or below its Km value.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm for the example substrate).
-
Calculate the initial reaction rates (slopes of the linear portion of the progress curves).
-
Plot the initial rates as a function of the this compound concentration and fit the data to an appropriate inhibition model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general workflow for analyzing the binding of this compound to Mpro using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1% DMSO
-
This compound diluted in running buffer at various concentrations
Procedure:
-
Immobilize Mpro onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a low to moderate immobilization level to minimize mass transport effects.
-
Deactivate any remaining active esters with ethanolamine.
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of this compound over the Mpro and reference flow cells. Use a single-cycle kinetics (SCK) approach for covalent inhibitors to avoid the need for regeneration, which is often not possible.
-
After the final injection, allow for a long dissociation phase to observe the stability of the covalent complex.
-
Perform a buffer blank injection for double referencing.
-
Fit the sensorgram data to a two-state reaction model to determine kon, koff, KI, and kinact.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines a general procedure for confirming the covalent modification of Mpro by this compound using intact protein mass analysis.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound
-
Reaction buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl)
-
LC-MS system (e.g., ESI-Q-TOF)
Procedure:
-
Incubate Mpro with an excess of this compound in the reaction buffer for a sufficient time to ensure a high degree of modification (e.g., 1-2 hours at 37°C).
-
Prepare a control sample of Mpro incubated with the same concentration of DMSO without the inhibitor.
-
Desalt the samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.
-
Analyze the intact protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the unmodified Mpro and the Mpro-Pomotrelvir adduct.
-
The mass difference should correspond to the molecular weight of this compound minus the mass of any leaving groups.
Visualizations
Caption: General experimental workflow for determining this compound covalent binding kinetics.
References
- 1. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide (DMSO) affects activity of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Pomotrelvir Clinical Study Endpoint Failure: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of why pomotrelvir (PBI-0451) did not meet its primary endpoint in Phase 2 clinical studies for the treatment of COVID-19. The information is presented in a question-and-answer format to address specific issues and provide clarity for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What was the primary endpoint of the this compound Phase 2 clinical trial?
The primary endpoint of the Phase 2, randomized, double-blind clinical trial was the proportion of patients with undetected infectious SARS-CoV-2 from mid-turbinate nasal swabs on Day 3 of treatment, as measured by an infectious virus assay (IVA).[1][2]
Q2: Did this compound meet this primary endpoint?
No, this compound did not meet the prespecified primary efficacy endpoint.[1][2][3] There was no statistically significant difference between the this compound and placebo groups in the proportion of subjects with undetected infectious SARS-CoV-2 on Day 3.[1][4]
Q3: What were the specific results for the primary endpoint?
In the this compound-treated group, 70% of participants had undetectable levels of infectious virus on Day 3, compared to 63% in the placebo group.[2][4][5] The difference was not statistically significant (p=0.57).[2][4]
Troubleshooting Guide: Understanding the Clinical Trial Outcome
This section provides insights into the potential reasons for the clinical trial's outcome, structured as a troubleshooting guide for researchers designing similar studies.
Issue 1: Lack of Significant Antiviral Effect Compared to Placebo
Analysis: The Phase 2 study results showed that this compound did not demonstrate a meaningful improvement over placebo in reducing the SARS-CoV-2 infectious virus titer or viral load (RNA) as measured by qRT-PCR from mid-turbinate swabs.[2][4]
Potential Reasons:
-
Rapid Viral Clearance in the Study Population: The trial enrolled otherwise healthy, vaccinated adults with mild-to-moderate COVID-19 who were not at risk for developing severe disease.[2][5] This patient population exhibited rapid viral clearance and symptom alleviation regardless of treatment.[4][5] By Day 5 of treatment, over 96% of patients in both the this compound and placebo groups had SARS-CoV-2 viral titers below the limit of detection.[1]
-
Delayed Initiation of Treatment: Treatment was initiated within 5 days of symptom onset.[1][3] The rapid immune response in this vaccinated population may have already significantly reduced viral replication by the time treatment began, masking the potential effect of the antiviral. Researchers suggest that future antiviral studies in similar populations may need to initiate treatment earlier.[1][3]
-
Lower Baseline Viral Loads: The baseline levels of SARS-CoV-2 infectious virus and viral load in the study participants were lower than anticipated when the study was designed.[4]
Issue 2: Discrepancy Between In Vitro Potency and Clinical Efficacy
Analysis: this compound is a potent and selective covalent inhibitor of the SARS-CoV-2 main protease (Mpro), with an IC50 of 24 nM in cell-based assays.[6] It has demonstrated broad antiviral activity against multiple SARS-CoV-2 variants, including Omicron.[6] However, this in vitro potency did not translate into significant clinical efficacy in the Phase 2 trial.
Potential Explanations:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While this compound is orally bioavailable, the concentration of the drug at the site of viral replication in the respiratory tract may not have been sufficient to exert a strong antiviral effect, especially when administered a few days after symptom onset.
-
Host Immune Response: The robust and rapid immune response in the vaccinated study population likely played a more significant role in viral clearance than the antiviral treatment, particularly with the delayed start of therapy.
Quantitative Data Summary
Table 1: Primary Endpoint Results of the Phase 2 Clinical Trial
| Metric | This compound Group | Placebo Group | p-value |
| Proportion of participants with undetectable infectious SARS-CoV-2 on Day 3 | 70% | 63% | 0.57 |
Table 2: Secondary Endpoint - Time to Symptom Alleviation
| Metric | This compound Group | Placebo Group |
| Median time to alleviation of 5 key COVID-19 symptoms | 6 days | 6 days |
Experimental Protocols
Phase 2 Clinical Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[5]
-
Participants: 242 non-hospitalized, vaccinated, symptomatic adults with mild-to-moderate COVID-19.[1][5] Participants were aged 18 to 65 years and had no risk factors for developing severe illness.[5]
-
Intervention: this compound (700 mg) administered twice daily for 5 days.[1]
-
Primary Endpoint Measurement: Infectious virus assay (IVA) performed on mid-turbinate nasal swabs collected on Day 3 of treatment.[1][2]
-
Secondary Endpoints: Included SARS-CoV-2 infection detection by IVA, rapid antigen test (RAT), and qRT-PCR; symptom alleviation and resolution; COVID-19-related hospitalization or death; and other COVID-19-related medical visits through Day 28.[1]
Visualizations
This compound Mechanism of Action: Inhibition of SARS-CoV-2 Mpro
This compound is a selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[6][7] This enzyme is crucial for processing viral polyproteins into functional proteins required for viral replication.[8] By inhibiting Mpro, this compound prevents viral replication.[6]
Caption: this compound inhibits the SARS-CoV-2 main protease (Mpro).
This compound Phase 2 Clinical Trial Workflow
The following diagram outlines the workflow of the Phase 2 clinical trial that evaluated the efficacy of this compound.
Caption: Workflow of the this compound Phase 2 clinical trial.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating this compound for the Treatment of COVID-19 - BioSpace [biospace.com]
- 3. SARS-CoV-2 viral dynamics in a placebo-controlled phase 2 study of patients infected with the SARS-CoV-2 Omicron variant and treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardes Biosciences Announces Top-line Results from Phase 2 [globenewswire.com]
- 5. Pardes Biosciences halt development of this compound following trial [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Pomotrelvir for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments involving the modification of pomotrelvir to improve its therapeutic efficacy against SARS-CoV-2 and other coronaviruses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1] By binding to the active site of Mpro, it blocks the processing of viral polyproteins, which is an essential step for viral replication.[1]
Q2: What are the known resistance mutations that can reduce this compound's efficacy?
A2: As this compound and nirmatrelvir share a similar binding site on Mpro, many resistance mutations are cross-resistant.[2][3] Key mutations that have been shown to reduce this compound's inhibitory activity include E166V and H172Y.[1] However, some mutations like L50F and T21I do not significantly affect its inhibitory effect.[1]
Q3: Can this compound be used in combination with other antiviral agents?
A3: Yes, studies have shown that this compound has an additive effect when combined with nucleoside analogs that target viral RNA synthesis, such as remdesivir and molnupiravir.[2][3][4]
Q4: What are the key physicochemical properties of this compound to consider in experimental setups?
A4: this compound is a white to off-white solid. For in vitro assays, it is typically dissolved in DMSO to create a stock solution.[1] It's important to note that hygroscopic DMSO can impact solubility, so using a fresh supply is recommended. Stock solutions are generally stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light and under a nitrogen atmosphere.[1]
Troubleshooting Guides
Enzyme Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent enzyme activity- Pipetting errors- Instability of this compound analog | - Ensure consistent preparation and handling of Mpro.- Use calibrated pipettes and proper mixing techniques.- Prepare fresh dilutions of the test compounds for each experiment. |
| No or low inhibition observed | - Inactive enzyme- Incorrect assay buffer conditions- Degraded this compound analog | - Verify enzyme activity with a known inhibitor as a positive control.- Optimize buffer pH and ionic strength for Mpro activity.- Confirm the integrity of the test compound via analytical methods (e.g., LC-MS). |
| Time-dependent inhibition | - Covalent binding mechanism | - Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to characterize the kinetics of inhibition. |
Cell-Based Antiviral Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed | - Off-target effects of the this compound analog- Solvent toxicity | - Determine the CC50 of the compound in uninfected cells to establish a therapeutic window.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line used. |
| Inconsistent antiviral activity | - Variation in viral titer- Cell health and confluency | - Use a consistent viral stock and titrate it before each experiment.- Maintain healthy cell cultures and ensure consistent cell seeding density. |
| Lack of correlation between enzyme inhibition and antiviral activity | - Poor cell permeability of the analog- Efflux by cellular transporters- Metabolic instability of the compound | - Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Investigate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein).- Evaluate the metabolic stability of the analog in liver microsomes or hepatocytes. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Various Coronaviruses
| Virus/Protease | Assay Type | Metric | Value (nM) |
| SARS-CoV-2 Mpro (Wild-Type) | Enzyme Inhibition | IC50 | 24[1][3] |
| SARS-CoV-2 Mpro (Wild-Type) | Enzyme Inhibition | Ki | 2.7[1] |
| SARS-CoV-2 (WA1) in iPS-AT2 cells | Plaque Assay | EC50 | 32 |
| SARS-CoV-2 (WA1) in iPS-AT2 cells | qRT-PCR | EC50 | 36 |
| SARS-CoV-2 in A549-hACE2 cells | NLuc Assay | EC50 | 23 |
| SARS-CoV-2 in Huh7 cells | EGFP Replicon | EC50 | 27 |
| CoV-229E Mpro | Enzyme Inhibition | IC50 | 141 |
| CoV-OC43 Mpro | Enzyme Inhibition | IC50 | 61 |
| MERS-CoV Mpro | Enzyme Inhibition | IC50 | 379 |
| CoV-229E in cells | CPE Assay | EC50 | 180[3] |
| CoV-OC43 in cells | CPE Assay | EC50 | 380[3] |
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Variants of Concern
| Variant | Cell Line | Fold Change in EC50 (vs. D614G) |
| Alpha | A549-AT | 0.5 |
| Delta | A549-AT | 0.8 |
| Epsilon | A549-AT | 0.5 |
| Mu | A549-AT | 0.5 |
| Omicron (BA.1.1) | A549-AT | 0.6 |
| Omicron (BA.2) | A549-AT | 0.9 |
| Omicron (BA.2.12.1) | A549-AT | 0.4 |
| Omicron (BA.4.1) | A549-AT | 1.6 |
| Omicron (BA.5.2.1) | A549-AT | 1.7 |
| Data adapted from a study evaluating this compound against clinical isolates in A549-AT cells.[3] |
Experimental Protocols
SARS-CoV-2 Mpro Enzyme Inhibition Assay (Fluorescence-Based)
Objective: To determine the in vitro inhibitory activity of this compound analogs against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., FAM-TSAVLQSGFRK-NH2)
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound or analogs dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the this compound analogs in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a defined amount of Mpro (e.g., 50 nM final concentration) to each well of the 384-well plate.
-
Add the diluted this compound analogs to the wells containing the enzyme. Include wells with DMSO only as a no-inhibitor control and wells with a known Mpro inhibitor as a positive control.
-
Incubate the enzyme-inhibitor mixture at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (e.g., 20 µM final concentration).
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each analog concentration relative to the no-inhibitor control.
-
Fit the dose-response data to a suitable equation (e.g., four-parameter logistic regression) to calculate the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
Objective: To evaluate the efficacy of this compound analogs in inhibiting SARS-CoV-2 replication in a cellular context.
Materials:
-
Vero E6 cells or other susceptible cell lines (e.g., A549-hACE2)
-
SARS-CoV-2 viral stock of known titer
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound or analogs dissolved in DMSO
-
Overlay medium (e.g., cell culture medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Methodology:
-
Seed the cell culture plates with Vero E6 cells and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a specific multiplicity of infection (MOI) of SARS-CoV-2 (e.g., 0.01).
-
After a 1-hour adsorption period at 37°C, remove the viral inoculum.
-
Add the different concentrations of the this compound analogs or medium with DMSO (virus control) to the respective wells.
-
Overlay the cells with the overlay medium to restrict viral spread to adjacent cells, leading to plaque formation.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each analog concentration compared to the virus control.
-
Determine the EC50 value by plotting the percent plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the SARS-CoV-2 replication cycle.
Caption: Workflow for evaluating this compound analogs.
Caption: Logical path to an improved this compound-based drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Mpro Inhibitors: Evaluating Pomotrelvir and Other Key Antivirals
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 has been a prime target for the development of antiviral therapeutics due to its essential role in the viral life cycle. This guide provides a comparative analysis of the efficacy of Pomotrelvir and other notable Mpro inhibitors, supported by experimental data to aid in research and drug development efforts.
Mechanism of Action: Targeting Viral Replication
Mpro, a cysteine protease, is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps). This process is critical for the assembly of the viral replication and transcription complex. Mpro inhibitors act by binding to the active site of the enzyme, preventing this cleavage and thereby halting viral replication.[1][2] this compound is a selective and competitive covalent inhibitor of SARS-CoV-2 Mpro.[3]
dot
Caption: Mpro inhibitors block viral replication by inactivating the main protease.
Comparative Efficacy of Mpro Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other key Mpro inhibitors, Nirmatrelvir and Ensitrelvir.
Table 1: In Vitro Potency Against Wild-Type SARS-CoV-2
| Inhibitor | Target | IC50 (nM) | Ki (nM) | EC50 (nM) | Cell Line | Reference(s) |
| This compound | SARS-CoV-2 Mpro | 24 | 2.7 | 23 - 36 | iPS-AT2, A549-hACE2, Huh7 | [3] |
| Nirmatrelvir | SARS-CoV-2 Mpro | 51 - 54 | - | 370 - 1100 | VeroE6, Caco2-ACE2 | [4] |
| Ensitrelvir | SARS-CoV-2 Mpro | 13 | - | 370 | VeroE6 | [2] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Table 2: Antiviral Activity Against SARS-CoV-2 Variants (EC50, nM)
| Inhibitor | Ancestral | Alpha | Beta | Delta | Omicron (BA.1) | Omicron (BA.2) | Reference(s) |
| This compound | 32 (D614G) | 27 | - | 19 | 48 | 62 | [3] |
| Nirmatrelvir | - | - | - | - | - | - | - |
| Ensitrelvir | Comparable to Nirmatrelvir | Comparable to Nirmatrelvir | Comparable to Nirmatrelvir | Comparable to Nirmatrelvir | Comparable to Nirmatrelvir | Comparable to Nirmatrelvir | [5][6] |
Note: Direct comparative EC50 values for Nirmatrelvir against specific variants were not consistently available in the reviewed literature. Ensitrelvir's efficacy is reported as comparable to Nirmatrelvir across various strains.
Table 3: Activity Against Other Human Coronaviruses (IC50, nM)
| Inhibitor | HCoV-229E | HCoV-OC43 | HCoV-NL63 | HCoV-HKU1 | MERS-CoV | SARS-CoV | Reference(s) |
| This compound | 61 | 180 | 379 | - | - | - | [3] |
| Nirmatrelvir | - | - | - | - | - | - | - |
| Ensitrelvir | - | - | - | - | - | - | - |
Cross-Resistance Profile
Studies have shown that many resistance substitutions in the Mpro sequence that confer resistance to Nirmatrelvir also lead to cross-resistance with this compound. This is consistent with findings that both inhibitors compete for the same binding site on the enzyme.[7]
Clinical Trial Outcomes
This compound: A Phase 2 clinical trial evaluating this compound for the treatment of mild-to-moderate COVID-19 in vaccinated adults without risk factors for severe disease did not meet its primary endpoint. The proportion of participants with undetectable infectious SARS-CoV-2 on day 3 of treatment was not significantly different between the this compound and placebo groups.[8][9]
Nirmatrelvir (in Paxlovid): Clinical trials and real-world evidence have demonstrated that Nirmatrelvir, in combination with Ritonavir (Paxlovid), significantly reduces the risk of hospitalization and death in high-risk COVID-19 patients.[10][11]
Ensitrelvir: Phase 2/3 clinical trials have shown that ensitrelvir has potent antiviral activity, leading to a faster decline in viral load and a reduction in the time to resolution of COVID-19 symptoms compared to placebo.[9][12][13] Head-to-head comparisons with Nirmatrelvir suggest comparable in vitro efficacy and comparable or better in vivo efficacy in animal models.[5][6]
Experimental Protocols
The efficacy data presented in this guide were primarily generated using the following key experimental assays:
dot
Caption: A typical workflow for the discovery and development of Mpro inhibitors.
Biochemical Assay: FRET-Based Mpro Inhibition Assay
-
Principle: This assay measures the enzymatic activity of purified Mpro in vitro. A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. In its intact state, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant SARS-CoV-2 Mpro is incubated with the test compound at various concentrations.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the inhibition of Mpro activity against the compound concentration.[11][14]
-
Cell-Based Assay: Cytopathic Effect (CPE) Assay
-
Principle: This assay assesses the ability of a compound to protect host cells from the virus-induced cell death, known as the cytopathic effect.
-
Methodology:
-
A monolayer of susceptible host cells (e.g., Vero E6) is prepared in a multi-well plate.
-
The cells are infected with SARS-CoV-2 in the presence of serial dilutions of the test compound.
-
The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the untreated, virus-infected control wells.
-
Cell viability is quantified using a colorimetric or fluorometric assay (e.g., neutral red uptake or ATP measurement).
-
The half-maximal effective concentration (EC50), the concentration at which the compound protects 50% of the cells from CPE, is calculated.[15][16]
-
Cell-Based Assay: SARS-CoV-2 Replicon Assay
-
Principle: This assay utilizes a modified, non-infectious viral genome (a replicon) that can replicate within cells but cannot produce new infectious virus particles. The replicon is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) as a measure of its replication.
-
Methodology:
-
Host cells are transfected with the SARS-CoV-2 replicon RNA.
-
The transfected cells are treated with various concentrations of the test compound.
-
After an incubation period, the expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence).
-
A decrease in reporter signal indicates inhibition of viral replication.
-
The EC50 value is determined by analyzing the dose-response curve.[17]
-
Conclusion
This compound has demonstrated potent in vitro activity against SARS-CoV-2 and other human coronaviruses. However, it did not meet its primary endpoint in a Phase 2 clinical trial for the treatment of mild-to-moderate COVID-19. In contrast, Nirmatrelvir (as part of Paxlovid) and Ensitrelvir have shown clinical efficacy in reducing viral load and/or improving clinical outcomes. The comparative data presented in this guide highlight the importance of translating potent in vitro activity into clinical effectiveness. Further research and development of Mpro inhibitors remain a critical component of the strategy to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Ensitrelvir for Asymptomatic or Mild COVID‐19: An Exploratory Analysis of a Multicenter, Randomized, Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ensitrelvir for Asymptomatic or Mild COVID-19: An Exploratory Analysis of a Multicenter, Randomized, Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Pomotrelvir and GC376: A Head-to-Head In Vitro Comparison of Two Potent Coronavirus Protease Inhibitors
For Immediate Release
In the ongoing effort to develop effective antiviral therapeutics against coronaviruses, particularly SARS-CoV-2, researchers have focused on the main protease (Mpro or 3CLpro) as a prime drug target. This viral enzyme is essential for processing viral polyproteins, a critical step in the viral replication cycle. This guide provides a detailed in vitro comparison of two prominent Mpro inhibitors: Pomotrelvir (also known as PBI-0451) and GC376.
Both this compound and GC376 are competitive inhibitors of the SARS-CoV-2 main protease.[1][2] this compound is a novel Mpro inhibitor that has undergone clinical trials.[1][3] GC376, initially developed for feline infectious peritonitis, has demonstrated broad-spectrum activity against various coronaviruses.[4][5] This document summarizes their comparative efficacy based on available in vitro experimental data, details the experimental methodologies, and visualizes their mechanism of action and experimental workflows.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data for this compound and GC376, including their half-maximal effective concentration (EC50) against SARS-CoV-2, half-maximal cytotoxic concentration (CC50), and their inhibitory concentration (IC50) against the viral Mpro enzyme. It is important to note that the data for GC376 has been compiled from various studies, which may employ different cell lines and experimental conditions, leading to a range of reported values. In contrast, the data for this compound and the direct IC50 comparison are from a single comprehensive study.
Table 1: Antiviral Activity and Cytotoxicity against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | SARS-CoV-2 WA1 | iPS-AT2 | Plaque Assay | 32 nM (0.032 µM) | >2 µM | >63 | [1] |
| SARS-CoV-2 WA1 | iPS-AT2 | RT-PCR Assay | 36 nM (0.036 µM) | >2 µM | >56 | [1] | |
| SARS-CoV-2 WA1 NLuc | A549-ACE2 | Nanoluciferase Reporter | 23 nM (0.023 µM) | >10 µM | >435 | [1] | |
| SARS-CoV-2 Wuhan replicon | Huh7 | EGFP Reporter | 27 nM (0.027 µM) | >10 µM | >370 | [1] | |
| GC376 | SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | 3.37 µM | >200 µM | >59 | [4] |
| SARS-CoV-2 | Not Specified | Not Specified | 2.1 µM - 2.8 µM | Not Specified | Not Specified | [6] | |
| SARS-CoV-2 | Vero cells | Cytopathic Effect Assay | 2.19–3.37 µM | >100 µM | >29.6 - >45.7 | [7] | |
| NL63 | Caco-2 | Not Specified | 0.7013 µM | Not Specified | Not Specified | [5] |
Table 2: Head-to-Head Comparison of Mpro Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound | Wild-Type SARS-CoV-2 Mpro | 0.026 | [1] |
| GC376 | Wild-Type SARS-CoV-2 Mpro | 0.02 | [1] |
Mechanism of Action: Targeting Viral Replication
Both this compound and GC376 function by inhibiting the SARS-CoV-2 main protease (Mpro). This enzyme is crucial for cleaving the viral polyproteins (pp1a and pp1ab) into individual functional proteins necessary for viral replication and transcription. By blocking the active site of Mpro, these inhibitors prevent the maturation of viral proteins, thereby halting the replication process.
Caption: Mechanism of action of this compound and GC376.
Experimental Protocols
The in vitro efficacy of this compound and GC376 is determined through a series of standardized experimental protocols. These include antiviral assays to measure the reduction in viral activity and cytotoxicity assays to assess the impact on host cells.
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is determined using various cell-based assays, such as plaque reduction assays, quantitative reverse transcription-polymerase chain reaction (qRT-PCR), or reporter gene assays (e.g., Nanoluciferase or EGFP).
General Workflow:
-
Cell Seeding: Host cells susceptible to viral infection (e.g., Vero E6, A549-ACE2, iPS-AT2) are seeded in multi-well plates and incubated to form a monolayer.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound or GC376).
-
Viral Infection: The treated cells are then infected with a known titer of the virus (e.g., SARS-CoV-2).
-
Incubation: The plates are incubated for a specific period to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is quantified. In a plaque assay, this involves staining the cells to visualize and count viral plaques. In qRT-PCR, viral RNA is quantified. In reporter assays, the expression of a reporter gene (luciferase or GFP) is measured.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.
Caption: Workflow for EC50 determination.
Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds to the host cells.
General Workflow:
-
Cell Seeding: Host cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Caption: Workflow for CC50 determination.
Cross-Resistance Profile
A study evaluating cross-resistance showed a good correlation of IC50 fold change between GC376 and this compound against a panel of nirmatrelvir-resistant Mpro mutants.[1] This suggests that mutations conferring resistance to one of these inhibitors are likely to affect the efficacy of the other, which is expected given their common target and binding site.[1][3] However, some differences in susceptibility were observed for specific mutant profiles, highlighting the importance of continued surveillance for resistance development.[1]
Conclusion
Both this compound and GC376 are highly potent in vitro inhibitors of the SARS-CoV-2 main protease. The direct enzymatic inhibition data (IC50) shows them to be comparable in their ability to block the Mpro enzyme.[1] In cell-based antiviral assays, this compound consistently demonstrates potent activity in the low nanomolar range across various assay platforms.[1][2] The reported EC50 values for GC376 are in the low micromolar to high nanomolar range, with variations likely attributable to different experimental setups.[4][5][6][7] Both compounds exhibit a favorable safety profile in vitro, with high CC50 values indicating low cytotoxicity. The high selectivity indices for both compounds underscore their potential as effective antiviral agents. Further head-to-head studies in a wider range of cell lines and against different viral variants would be beneficial for a more comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pomotrelvir's Inhibitory Potency: A Comparative Guide to Mpro Assays
For Immediate Release
This guide provides a comparative analysis of various assays used to validate the inhibitory activity of Pomotrelvir, a potent and selective covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] The data presented herein, sourced from publicly available research, will aid researchers, scientists, and drug development professionals in understanding the different methodologies available for characterizing Mpro inhibitors and interpreting the resulting data.
This compound has demonstrated significant antiviral activity against multiple SARS-CoV-2 variants by inhibiting viral polyprotein processing, a critical step in the viral replication cycle.[1] The validation of its inhibitory activity has been established through a combination of biochemical and cell-based assays. This guide will delve into the specifics of these assays, presenting a side-by-side comparison of their principles, protocols, and the types of data they generate.
Comparative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified using various assays, each providing unique insights into its mechanism of action. The following table summarizes the key quantitative data obtained from these different methodologies.
| Assay Type | Specific Method | Parameter | This compound Value | Nirmatrelvir (for comparison) | GC376 (for comparison) | Reference |
| Biochemical Assay | Microfluidic Capillary Electrophoresis | IC50 | 24 nM | Not Available | Not Available | [1] |
| Ki | 2.7 nM | Not Available | Not Available | [1] | ||
| Cell-Based Assay | SARS-CoV-2 Infection (iPS-AT2 cells) | EC50 (Plaque Assay) | 32 nM | Not Available | Not Available | [1] |
| EC50 (qRT-PCR) | 36 nM | Not Available | Not Available | [1] | ||
| SARS-CoV-2 Infection (A549-hACE2 cells) | EC50 (NLuc Assay) | 23 nM | Not Available | Not Available | [1] | |
| SARS-CoV-2 Replicon (Huh7 cells) | EC50 (EGFP Reporter) | 27 nM | Not Available | Not Available | [1] | |
| Alternative Biochemical | FRET Assay | IC50 | Not Available | ~0.004 µM | 0.03 µM | [2] |
| Alternative Cell-Based | Gain-of-Function Reporter Assay | EC50 | Not Available | Not Available | ~0.5 µM (from dose-response curve) | [3] |
SARS-CoV-2 Mpro Polyprotein Processing Pathway
The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, plays a crucial role in the viral life cycle by cleaving the two large polyproteins, pp1a and pp1ab, into functional non-structural proteins (nsps). This process is essential for the assembly of the viral replication and transcription complex. The following diagram illustrates the Mpro-mediated cleavage of the polyproteins.
Caption: SARS-CoV-2 Mpro cleaves polyproteins pp1a and pp1ab.
Experimental Workflow for Inhibitor Validation
The validation of a potential Mpro inhibitor like this compound typically follows a multi-step process, starting from initial biochemical screening to more complex cell-based assays. The following diagram outlines a general experimental workflow.
Caption: A typical workflow for validating Mpro inhibitors.
Experimental Protocols
Biochemical Assay: Microfluidic Capillary Electrophoresis-Based Mpro Inhibition Assay
This assay directly measures the enzymatic activity of Mpro and the inhibitory effect of compounds like this compound.
Principle: This method quantifies the cleavage of a fluorescently labeled peptide substrate by Mpro. The substrate and the cleaved product are separated by size using capillary electrophoresis, and the fluorescence signal is used to determine the extent of the reaction.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorescently labeled Mpro substrate peptide
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM TCEP)
-
This compound and other test compounds
-
Microfluidic capillary electrophoresis instrument
-
-
Procedure:
-
Prepare a reaction mixture containing the Mpro enzyme in the assay buffer.
-
Add varying concentrations of this compound or other test compounds to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., 100 mM HEPES, pH 7.3, containing a high concentration of a known Mpro inhibitor).
-
Analyze the samples using a microfluidic capillary electrophoresis instrument to separate and quantify the substrate and product.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. To determine the inhibition constant (Ki), the assay is performed with varying substrate concentrations.
-
Cell-Based Assay: SARS-CoV-2 Replicon Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context without using live, infectious virus.
Principle: A subgenomic SARS-CoV-2 replicon, which contains the viral replication machinery (including Mpro) and a reporter gene (e.g., EGFP or Luciferase) but lacks the structural genes necessary for producing infectious virus particles, is introduced into host cells. The reporter gene expression is directly proportional to the replicon's replication, which is dependent on Mpro activity.
Protocol:
-
Reagents and Materials:
-
Huh7 or other suitable host cell line
-
SARS-CoV-2 replicon plasmid containing a reporter gene
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound and other test compounds
-
Plate reader for detecting the reporter signal (fluorescence or luminescence)
-
-
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the SARS-CoV-2 replicon plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds.
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.
-
Measure the reporter gene signal (e.g., fluorescence intensity or luminescence) using a plate reader.
-
Determine the cell viability in parallel using a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to rule out non-specific effects of the compounds.
-
Calculate the percentage of inhibition of replicon replication for each compound concentration and determine the EC50 value.
-
Alternative Assay: Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This is a high-throughput biochemical assay commonly used for screening Mpro inhibitors.
Principle: A peptide substrate is designed with a FRET pair (a donor and an acceptor fluorophore) at its ends, separated by the Mpro cleavage sequence. In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage by Mpro, the FRET pair is separated, leading to a decrease in the FRET signal.
Protocol:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based Mpro substrate peptide
-
Assay buffer
-
Test compounds
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense the Mpro enzyme into the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the change in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to derive the IC50 value.
-
Alternative Assay: Gain-of-Function Cell-Based Reporter Assay
This novel cell-based assay provides a "turn-on" signal upon Mpro inhibition, offering a high signal-to-noise ratio.[3]
Principle: A fusion protein is engineered to consist of a degradation signal, the Mpro protease, and a reporter protein (e.g., eGFP or Luciferase).[3] In the absence of an inhibitor, active Mpro cleaves itself from the fusion protein, leading to the degradation of the reporter and a low signal.[3] When an inhibitor like GC376 is present, Mpro is inactivated, the fusion protein remains intact, and the reporter protein accumulates, resulting in a strong signal.[3]
Protocol:
-
Reagents and Materials:
-
HEK293T or other suitable cell line
-
Expression plasmid for the Mpro-reporter fusion protein
-
Transfection reagent
-
Test compounds
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Transfect the host cells with the Mpro-reporter fusion protein expression plasmid.
-
Treat the transfected cells with different concentrations of the test compounds.
-
Incubate the cells for a sufficient period to allow for protein expression and potential inhibition.
-
Measure the reporter signal (e.g., GFP fluorescence).
-
A dose-dependent increase in the reporter signal indicates Mpro inhibition. The EC50 can be determined from the dose-response curve.[3]
-
References
- 1. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
New research indicates that nirmatrelvir exhibits a broader and more potent inhibitory profile against a range of human coronaviruses compared to pomotrelvir, positioning it as a more promising candidate for a pan-coronavirus antiviral therapy. Both drugs target the main protease (Mpro or 3CLpro), a critical enzyme for viral replication, but in vitro studies reveal significant differences in their spectrum of activity.
Nirmatrelvir, the active component of Paxlovid, has demonstrated potent inhibition of not only SARS-CoV-2 and its variants but also other pathogenic coronaviruses, including MERS-CoV and seasonal human coronaviruses such as 229E and OC43.[1][2][3] While this compound also shows strong activity against SARS-CoV-2, its efficacy against other coronaviruses appears to be less consistent or potent in comparison.[4][5][6]
A key differentiator lies in their respective inhibitory concentrations against various coronavirus Mpro enzymes. Across multiple studies, nirmatrelvir has consistently shown low nanomolar to sub-micromolar half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) against a wider array of coronaviruses. For instance, nirmatrelvir has been shown to be effective against SARS-CoV-2, MERS-CoV, 229E, and OC43.[1][2][3] In contrast, while this compound is highly effective against SARS-CoV-2, detailed comparative data on its activity against a broad panel of other human coronaviruses is more limited, and some studies suggest a narrower spectrum of high-potency inhibition.
This difference in pan-coronavirus activity could have significant implications for pandemic preparedness, as a broad-spectrum antiviral could potentially be deployed against future novel coronavirus outbreaks. The continued emergence of new SARS-CoV-2 variants and the threat of other coronaviruses crossing the species barrier underscore the need for such versatile therapeutic agents.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro inhibitory activities of nirmatrelvir and this compound against the main proteases (Mpro) of various human coronaviruses. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Coronavirus | Nirmatrelvir IC50/EC50 (nM) | Reference Study |
| SARS-CoV-2 | 0.45 µM (EC50) | [2] |
| MERS-CoV | Data not consistently available in comparative studies | |
| HCoV-229E | 0.29 µM (EC50) | [2] |
| HCoV-OC43 | 0.09 µM (EC50) | [2] |
| HCoV-NL63 | Ineffective | [1][2] |
| HCoV-HKU1 | Data not available |
| Coronavirus | This compound IC50 (nM) | Reference Study |
| SARS-CoV-2 | 24 | [4] |
| MERS-CoV | 100 | [4] |
| HCoV-229E | 61 | [4] |
| HCoV-OC43 | 379 | [4] |
| HCoV-NL63 | 129 | [4] |
| HCoV-HKU1 | 107 | [4] |
Mechanism of Action: Targeting the Main Protease
Both nirmatrelvir and this compound are competitive inhibitors of the coronavirus main protease (Mpro), also known as the 3C-like protease.[4][5] This enzyme is essential for the virus's life cycle as it cleaves viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, these drugs block this cleavage process, thereby halting viral replication.
Caption: Mechanism of action for Mpro inhibitors.
Experimental Protocols
The data presented in this guide are derived from in vitro enzymatic and cell-based assays. Below are generalized methodologies for the key experiments cited.
Mpro Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce the activity of the isolated Mpro enzyme by 50%.
Caption: Workflow for Mpro enzymatic inhibition assay.
Methodology:
-
Recombinant Mpro Expression and Purification: The Mpro enzyme from the target coronavirus is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Reaction: The purified Mpro is incubated with a fluorogenic substrate that mimics the natural cleavage site of the enzyme.
-
Inhibitor Addition: Serial dilutions of nirmatrelvir or this compound are added to the reaction mixture.
-
Fluorescence Reading: Upon cleavage of the substrate by Mpro, a fluorescent signal is generated. The intensity of this signal is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay in Cell Culture (EC50 Determination)
This assay measures the concentration of the drug required to inhibit viral replication in cultured cells by 50%.
Caption: Workflow for cell-based antiviral activity assay.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., Vero E6, Huh-7) is cultured in multi-well plates.
-
Drug Application: The cells are treated with various concentrations of nirmatrelvir or this compound.
-
Viral Inoculation: The cells are then infected with the target coronavirus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period to allow for viral replication.
-
Quantification: The extent of viral replication is measured using various methods, such as:
-
Quantitative reverse transcription PCR (qRT-PCR): Measures the amount of viral RNA.
-
Plaque reduction assay: Counts the number of viral plaques (areas of cell death).
-
Reporter virus expression: Measures the signal from a reporter gene (e.g., luciferase, GFP) engineered into the virus.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The available in vitro evidence suggests that while both nirmatrelvir and this compound are potent inhibitors of SARS-CoV-2 Mpro, nirmatrelvir demonstrates a more consistent and broader spectrum of activity against a range of human coronaviruses. This positions nirmatrelvir as a superior candidate for a pan-coronavirus antiviral agent. However, further head-to-head comparative studies under standardized conditions are warranted to definitively confirm these findings and to fully elucidate the therapeutic potential of both compounds in the context of pandemic preparedness.
References
- 1. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Additive Antiviral Effect of Pomotrelvir in Combination with Remdesivir or Molnupiravir Against SARS-CoV-2
A comparative analysis of in vitro studies demonstrates that the main protease inhibitor pomotrelvir exhibits an additive antiviral effect when used in combination with the RNA-dependent RNA polymerase (RdRp) inhibitors remdesivir and molnupiravir. This suggests a potential therapeutic strategy for COVID-19 by simultaneously targeting two critical viral enzymes.
A key in vitro study provides evidence for the additive interaction of this compound with the nucleoside analogs remdesivir and the parent form of molnupiravir, N4-hydroxycytidine (NHC)[1][2]. The research utilized a checkerboard assay to assess the inhibitory activity of these drug combinations against SARS-CoV-2. The findings, analyzed through multiple synergy models, consistently indicated an additive relationship, with synergy scores falling within the range of -10 to 10[1][2]. This additivity implies that the combined antiviral effect is equal to the sum of the effects of the individual drugs, without evidence of synergy or antagonism.
The distinct mechanisms of action of these antiviral agents provide a strong rationale for their combined use. This compound is a selective, competitive inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication[3]. In contrast, remdesivir and molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome. By inhibiting two different and essential stages of the viral life cycle, the combination of this compound with either remdesivir or molnupiravir presents a promising avenue for enhancing antiviral efficacy and potentially mitigating the emergence of drug resistance.
Quantitative Analysis of Antiviral Activity
The following tables summarize the antiviral potency of the individual compounds as reported in the foundational study. While specific quantitative data for the drug combinations were not detailed, the synergy scores consistently indicated an additive effect.
| Compound | Virus | Cell Line | Assay Type | Mean EC50 (nM) | Mean EC90 (nM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 WA1 | iPS-AT2 | Plaque assay | 32 | 106 | >90 | >56 |
| SARS-CoV-2 WA1 | A549-hACE2 | NLuc assay | 23 | - | >90 | >500 | |
| SARS-CoV-2 WA1 | Huh7 | Replicon assay | 27 | - | >90 | >3333 | |
| Remdesivir | SARS-CoV-2 | Vero E6 | - | - | 3.1 µM (at 72h) | - | - |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6 | - | - | - | - | - |
Data for this compound is sourced from Tong et al., 2023. Data for remdesivir EC90 is from a separate study for context[4]. Specific EC50/EC90 values for NHC and combination EC50/EC90 values were not provided in the primary source.
Experimental Protocols
The additive effects of this compound in combination with remdesivir and NHC were determined using a checkerboard assay. The detailed methodology is outlined below.
Checkerboard Combination Assay
-
Cell Line: A549-hACE2 cells, which are human lung epithelial cells engineered to express the ACE2 receptor, were used for the infection assays[1][2].
-
Virus: A nanoluciferase-expressing SARS-CoV-2 (SARS-CoV-2 NLuc) was used to infect the cells at a multiplicity of infection (MOI) of 0.025 PFU/cell[1][2].
-
Drug Concentrations:
-
Incubation: The infected cells were incubated with the drug combinations for 48 hours[1][2].
-
Data Analysis: Viral replication was quantified by measuring the activity of the nanoluciferase reporter. The resulting data on percentage inhibition were analyzed using the SynergyFinder Plus software to calculate synergy scores based on four different models. A synergy score between -10 and 10 was defined as an additive interaction[1][2].
Mechanisms of Action and Experimental Workflow
The distinct targeting of viral enzymes by this compound and the nucleoside analogs forms the basis of their additive effect. This compound disrupts the post-translational processing of viral polyproteins, while remdesivir and molnupiravir interfere with the synthesis of viral RNA.
Caption: Mechanisms of action for this compound and nucleoside analogs.
The experimental workflow for determining the additive effect is a systematic process involving cell culture, viral infection, drug treatment, and data analysis.
Caption: Workflow for the in vitro combination drug study.
References
In Vivo Efficacy of Pomotrelvir and Other Oral Antivirals in Animal Models: A Comparative Guide
A notable gap in the preclinical data for pomotrelvir (PBI-0451) is the absence of publicly available in vivo efficacy studies in animal models. While in vitro studies have demonstrated its potency against the SARS-CoV-2 main protease (Mpro), this guide will focus on a detailed comparison of the available in vivo data for other prominent oral antivirals—nirmatrelvir, ensitrelvir, molnupiravir, and simnotrelvir—and contrast this with the current understanding of this compound's preclinical profile.
This comparative analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the preclinical in vivo evidence supporting various oral antiviral candidates for SARS-CoV-2.
Mechanism of Action: Targeting the Viral Main Protease
This compound, like nirmatrelvir, ensitrelvir, and simnotrelvir, is a 3C-like protease (3CLpro) or main protease (Mpro) inhibitor.[1] This viral enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication.[2] By inhibiting Mpro, these antivirals effectively halt the viral life cycle. Molnupiravir, in contrast, has a different mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp) and inducing mutations in the viral genome.
References
- 1. Oral 3CL protease inhibitor ensitrelvir suppressed SARS-CoV-2 shedding and infection in a hamster aerosol transmission model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Pomotrelvir
This guide provides crucial safety and logistical information for the proper disposal of Pomotrelvir, a selective, covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated waste, thereby minimizing environmental impact and laboratory contamination.
Hazard Profile and Safety Precautions
This compound is classified as an acute oral toxicant and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form, to avoid inhalation.[1]
Handling and Storage:
-
Avoid contact with skin and eyes, and prevent inhalation of dust or aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Store this compound in a tightly sealed container in a cool, well-ventilated location, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Quantitative Data Summary
The following table summarizes the key classifications and identifiers for this compound based on its Safety Data Sheet (SDS).
| Parameter | Value | Reference |
| CAS Number | 2713437-86-4 | [1] |
| Molecular Formula | C23H26ClN5O3 | [1] |
| Molecular Weight | 455.94 g/mol | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| GHS Hazard Class | Acute aquatic toxicity (Category 1) | [1] |
| GHS Hazard Class | Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Procedures
The primary directive for this compound disposal is to treat it as hazardous chemical waste and to dispose of the contents and container at an approved waste disposal plant .[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Experimental Protocol: Decontamination of Surfaces and Equipment
Materials:
-
10% bleach solution (freshly prepared) or another appropriate laboratory disinfectant.
-
Water (deionized or distilled).
-
70% ethanol.
-
Paper towels or absorbent pads.
-
Appropriate PPE (gloves, safety glasses, lab coat).
Methodology:
-
Initial Removal: Carefully remove all visible residues of this compound from the equipment or surface using a dry paper towel. Treat this towel as solid hazardous waste.
-
Primary Decontamination: Thoroughly wipe or rinse the contaminated item with a 10% bleach solution. Ensure a minimum contact time of 30 minutes to allow for potential oxidative degradation of the compound.[2] For immersible items, submerge them in the bleach solution.
-
Rinsing: After the required contact time, thoroughly rinse the item with water to remove the bleach residue, which can be corrosive to some materials.[2]
-
Secondary Rinse: Perform a final rinse with 70% ethanol to aid in drying and remove any remaining organic residues.
-
Waste Collection: Collect all rinsates (bleach and water rinses) as liquid hazardous waste. Do not dispose of them down the drain. All used paper towels and other disposable materials from this process should be collected as solid hazardous waste.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of all waste streams generated from research activities involving this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, research professionals can ensure a safe laboratory environment and maintain compliance with hazardous waste regulations, thereby building trust and demonstrating a commitment to safety beyond the product itself.
References
Essential Safety and Logistical Information for Handling Pomotrelvir
For researchers, scientists, and drug development professionals engaged in the study of Pomotrelvir, a selective and competitive covalent inhibitor of the SARS-CoV-2 main protease (Mpro), adherence to strict safety protocols is paramount to ensure personal safety and prevent environmental contamination.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All personnel handling this compound should be thoroughly familiar with its potential hazards.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Item | Standard | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. Double gloving is recommended when there is a potential for leaking or splashing.[4] |
| Gown | Disposable, low-permeability fabric with tight-fitting cuffs | To protect skin and clothing from contamination.[5] |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact from splashes or aerosols. |
| Respiratory Protection | N95 respirator or equivalent | To be used when handling the powder form or if aerosol generation is possible to avoid inhalation.[6] |
Operational Handling Procedures
All handling of this compound should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.[3][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.[3]
-
Don the appropriate PPE as specified in the table above.
-
Prepare the handling area (e.g., chemical fume hood) by lining the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Call a physician.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Call a physician or poison control center immediately.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent contamination.
Logical Flow for Spill and Disposal Management
Caption: Logical flow for managing spills and routine waste disposal of this compound.
Spill Response:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and contaminated absorbents into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Avoid release to the environment.[3] Collect any spillage.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor this compound and cross-resistance to nirmatrelvir resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|2713437-86-4|MSDS [dcchemicals.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
